4-Fluoro-3-methylpyridine hydrochloride
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
属性
IUPAC Name |
4-fluoro-3-methylpyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FN.ClH/c1-5-4-8-3-2-6(5)7;/h2-4H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPPOYSGOIGWJKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80677431 | |
| Record name | 4-Fluoro-3-methylpyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80677431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1263282-40-1 | |
| Record name | 4-Fluoro-3-methylpyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80677431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Fluoro-3-methylpyridine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for 4-Fluoro-3-methylpyridine hydrochloride, a key building block in the development of novel pharmaceuticals and agrochemicals. The document details three distinct synthesis routes, offering in-depth experimental protocols, quantitative data, and visual representations of the chemical transformations.
Executive Summary
The synthesis of this compound can be effectively achieved through three main strategies:
-
Halogen Exchange Fluorination: This pathway utilizes the commercially available 4-chloro-3-methylpyridine as a precursor, substituting the chlorine atom with fluorine.
-
Synthesis from a Nitro-N-Oxide Intermediate: This route begins with the nitration and N-oxidation of 3-methylpyridine to form 3-methyl-4-nitropyridine-N-oxide, which then undergoes deoxygenative fluorination.
-
Balz-Schiemann Reaction: This classic method involves the diazotization of 4-amino-3-methylpyridine to form a diazonium salt, which is subsequently converted to the fluoro-derivative.
This guide will provide a detailed examination of each pathway, with a particular focus on providing actionable experimental protocols for laboratory synthesis.
Pathway 1: Halogen Exchange from 4-Chloro-3-methylpyridine
This pathway is a direct and potentially efficient route, contingent on the availability of the starting material, 4-chloro-3-methylpyridine. The core of this method is a nucleophilic aromatic substitution reaction where the chlorine atom at the 4-position is displaced by a fluoride ion.
Logical Workflow for Pathway 1
Caption: Halogen exchange synthesis of this compound.
Experimental Protocol: Halogen Exchange Fluorination
A general procedure for the fluorination of a chloro-pyridine using spray-dried potassium fluoride (KF) is as follows. The efficacy of this reaction is highly dependent on the reactivity of the substrate and the reaction conditions.
Materials:
-
4-Chloro-3-methylpyridine
-
Spray-dried Potassium Fluoride (KF)[1]
-
Aprotic polar solvent (e.g., Sulfolane, Dimethylformamide)
-
Phase-transfer catalyst (optional, e.g., tetraphenylphosphonium bromide)
Procedure:
-
In a flame-dried reaction vessel equipped with a mechanical stirrer and a reflux condenser, add 4-chloro-3-methylpyridine (1.0 eq) and the aprotic polar solvent.
-
Add spray-dried potassium fluoride (3.0 eq). The use of spray-dried KF is noted to have a significantly higher surface area and reactivity compared to calcined KF.[1]
-
If desired, add a phase-transfer catalyst (0.1 eq).
-
Heat the reaction mixture to a high temperature (e.g., 210-220 °C) and maintain for several hours (e.g., 8 hours).[2]
-
Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and filter to remove the excess KF and formed KCl.
-
The filtrate is then subjected to distillation or extraction to isolate the crude 4-fluoro-3-methylpyridine.
-
Purify the product by fractional distillation or column chromatography.
Quantitative Data for Halogen Exchange
| Parameter | Value | Reference |
| Fluorinating Agent | Spray-dried KF | [1] |
| Solvent | Sulfolane or Nitrobenzene | [1][2] |
| Temperature | 210-220 °C | [1][2] |
| Reaction Time | ~8 hours | [2] |
| Yield | Up to 80.9% (for a similar substrate) | [2] |
Pathway 2: Synthesis from 3-Methyl-4-nitropyridine-N-oxide
This pathway involves the initial synthesis of a key intermediate, 3-methyl-4-nitropyridine-N-oxide, from the readily available 3-methylpyridine. This intermediate is then converted to the target molecule.
Logical Workflow for Pathway 2
Caption: Synthesis from a nitro-N-oxide intermediate.
Experimental Protocol: Synthesis of 3-Methyl-4-nitropyridine-1-oxide[3]
Materials:
-
3-Methylpyridine-1-oxide
-
Sulfuric acid (sp. gr. 1.84)
-
Fuming yellow nitric acid (sp. gr. 1.50)
-
Sodium carbonate monohydrate
-
Chloroform
-
Acetone
Procedure:
-
Add 180 g (1.65 moles) of liquefied 3-methylpyridine-1-oxide to 630 ml of cold (0–5 °C) sulfuric acid in a 3-L round-bottomed flask immersed in an ice-salt bath.
-
Cool the resulting mixture to about 10 °C and add 495 ml of fuming yellow nitric acid in 50-ml portions with shaking.
-
Attach an efficient spiral condenser and place the flask in an oil bath.
-
Slowly raise the temperature to 95–100 °C over 25–30 minutes, at which point gas evolution begins.
-
After about 5 minutes, the rate of gas evolution will increase; remove the oil bath. A spontaneous and vigorous reaction will commence, which must be controlled with an ice-water bath.
-
After the vigorous reaction has subsided (about 5 minutes), remove the ice-water bath and allow the reaction to proceed for an additional 5–10 minutes.
-
Replace the oil bath and continue heating at 100–105 °C for 2 hours.
-
Cool the reaction mixture to 10 °C and pour it onto 2 kg of crushed ice.
-
Add 1.36 kg of sodium carbonate monohydrate in small portions with stirring to cause the separation of the yellow crystalline product.
-
Allow the mixture to stand for 3 hours to expel nitrogen oxides.
-
Collect the yellow solid by suction filtration, wash thoroughly with water, and dry on the filter.
-
Extract the solid twice with 400–500 ml portions of boiling chloroform. Use the combined extracts to extract the aqueous filtrates.
-
Dry the combined chloroform extracts over anhydrous sodium sulfate and evaporate to dryness under reduced pressure.
-
Dissolve the residue in 1.5 L of boiling acetone, concentrate to 800–900 ml, and cool at 5 °C for 6–8 hours.
-
Filter the product, wash with ether, and dry. The yield is 162–173 g (64–68%).
Pathway 3: Balz-Schiemann Reaction from 4-Amino-3-methylpyridine
This pathway is a well-established method for the synthesis of aryl fluorides and appears to be the most thoroughly documented route for obtaining 4-fluoro-3-methylpyridine. It involves the synthesis of the key intermediate, 4-amino-3-methylpyridine, followed by the Balz-Schiemann reaction.
Logical Workflow for Pathway 3
Caption: Synthesis via the Balz-Schiemann reaction.
Experimental Protocol: Synthesis of 4-Amino-3-methylpyridine[5]
Materials:
-
3-Bromo-4-methylpyridine
-
Methanol
-
Copper sulfate
-
Ammonia gas
-
Ethyl acetate
Procedure:
-
In a high-pressure autoclave, add 150 g of 3-bromo-4-methylpyridine, 300 ml of methanol, and 5 g of copper sulfate.
-
Introduce ammonia gas until the pressure reaches 5 atm.
-
Heat the mixture to 160 °C and react for 8 hours.
-
After cooling, filter the reaction mixture by suction.
-
Concentrate the filtrate under reduced pressure to obtain a solid.
-
Recrystallize the solid from ethyl acetate to yield 89 g (95% yield) of 3-amino-4-methylpyridine.
Experimental Protocol: Balz-Schiemann Reaction (Adapted from 4-aminopyridine)
The following protocol is adapted from the detailed procedure for the Balz-Schiemann reaction of 4-aminopyridine and should be optimized for 4-amino-3-methylpyridine.
Materials:
-
4-Amino-3-methylpyridine
-
42% aqueous solution of HBF₄
-
Sodium nitrite
-
Sodium bicarbonate
-
Dichloromethane
Procedure:
-
In a two-necked round-bottom flask equipped with a thermometer and a stirring bar, charge the 42% aqueous solution of HBF₄.
-
Add 4-amino-3-methylpyridine (1.0 eq) and dissolve by heating to 40 °C.
-
Cool the solution to 5-7 °C in an ice-water bath to allow for the precipitation of the pyridylammonium tetrafluoroborate salt.
-
Slowly add sodium nitrite (1.1 eq) to this suspension, maintaining the temperature between 5-9 °C.
-
After the addition is complete, stir the reaction mixture for an additional 30 minutes at 5-10 °C, then allow it to warm to 25 °C.
-
Slowly add the reaction mixture to a solution of sodium bicarbonate (2.3 eq) in water.
-
Remove any brown, gummy precipitates by decantation and filtration.
-
Extract the filtrate with dichloromethane.
-
Dry the combined organic layers over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to obtain crude 4-fluoro-3-methylpyridine.
-
Purify the product by distillation or column chromatography.
Final Step: Hydrochloride Salt Formation
The conversion of the free base, 4-fluoro-3-methylpyridine, to its hydrochloride salt is a standard procedure.
Experimental Protocol: Hydrochloride Salt Formation
Materials:
-
4-Fluoro-3-methylpyridine
-
Anhydrous organic solvent (e.g., diethyl ether, dichloromethane)
-
Anhydrous Hydrogen Chloride (gas or solution in a suitable solvent)
Procedure:
-
Dissolve the purified 4-fluoro-3-methylpyridine in an anhydrous organic solvent.
-
Cool the solution in an ice bath.
-
Bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in a suitable solvent (e.g., diethyl ether) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with a small amount of the cold anhydrous solvent, and dry under vacuum to yield this compound.
Conclusion
This technical guide has outlined three viable synthetic pathways for the preparation of this compound. The Balz-Schiemann reaction (Pathway 3) appears to be the most comprehensively documented route, with detailed experimental procedures available for both the synthesis of the key amine precursor and the subsequent diazotization-fluorination step. The halogen exchange method (Pathway 1) offers a more direct approach, provided the chlorinated precursor is accessible, while the synthesis from 3-methyl-4-nitropyridine-N-oxide (Pathway 2) presents an alternative route with a well-defined initial intermediate. The choice of the optimal pathway will depend on the availability of starting materials, laboratory capabilities, and desired scale of production. The provided experimental protocols and data tables offer a solid foundation for the practical synthesis of this important chemical intermediate.
References
An In-depth Technical Guide to 4-Fluoro-3-methylpyridine Hydrochloride
CAS Number: 1263282-40-1
Abstract
This technical guide provides a comprehensive overview of 4-Fluoro-3-methylpyridine hydrochloride (CAS 1263282-40-1), a fluorinated pyridine derivative of significant interest to researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document collates available data on its physicochemical properties, outlines a probable synthetic route with a detailed experimental protocol based on established chemical principles, and discusses its potential applications as a key building block in the synthesis of complex organic molecules. Safety and handling information is also provided. Due to the limited availability of public data for this specific compound, some information, particularly regarding experimental protocols and spectroscopic data, is based on established knowledge of closely related analogues.
Introduction
Fluorinated heterocyclic compounds are of paramount importance in modern drug discovery. The introduction of a fluorine atom into a molecule can significantly alter its physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. Pyridine scaffolds are prevalent in a vast array of pharmaceuticals, and their fluorinated derivatives are highly sought-after intermediates.
This compound is a member of this important class of compounds. Its structure, featuring a pyridine ring substituted with both a fluorine atom and a methyl group, presents a unique combination of electronic and steric properties, making it a valuable synthon for the preparation of novel bioactive molecules. This guide aims to consolidate the available technical information on this compound to support its use in research and development.
Physicochemical Properties
The hydrochloride salt of 4-Fluoro-3-methylpyridine is typically a solid, while its free base form is a liquid. The available physicochemical data for both forms are summarized in the tables below for ease of comparison.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1263282-40-1 | [1] |
| Molecular Formula | C₆H₇ClFN | [1] |
| Molecular Weight | 147.58 g/mol | [1] |
| Appearance | White to off-white crystalline solid (presumed) | [2] |
| Melting Point | Data not available. For comparison, the related 4-Chloro-3-methylpyridine hydrochloride has a melting point of 165-169 °C. | [2] |
| Solubility | Soluble in water (presumed due to hydrochloride salt form) | [2] |
| Purity | Typically ≥97% | [1] |
Table 2: Physicochemical Properties of 4-Fluoro-3-methylpyridine (Free Base)
| Property | Value | Source(s) |
| CAS Number | 28489-28-3 | [3] |
| Molecular Formula | C₆H₆FN | [3] |
| Molecular Weight | 111.12 g/mol | |
| Appearance | Yellow liquid | [3] |
| Density | ~1.077 g/cm³ | [3] |
| Boiling Point | 145.4 °C at 760 mmHg | [3] |
| Flash Point | 41.8 °C | [3] |
| Refractive Index | 1.477 | [3] |
Synthesis and Experimental Protocols
The logical precursor for this synthesis is 3-methyl-4-aminopyridine. The overall synthetic transformation is depicted in the following diagram.
Caption: Inferred synthetic pathway for this compound.
Detailed Experimental Protocol (Inferred)
The following protocol is a generalized procedure based on the synthesis of similar fluoropyridines and should be adapted and optimized for the specific synthesis of this compound.[4][5]
Reaction: Diazotization of 3-methyl-4-aminopyridine followed by fluorination.
Materials:
-
3-methyl-4-aminopyridine
-
Anhydrous Hydrogen Fluoride (HF) or Tetrafluoroboric acid (HBF₄)
-
Sodium Nitrite (NaNO₂)
-
Anhydrous Diethyl Ether or Dichloromethane
-
Hydrochloric Acid (HCl) in a suitable solvent (e.g., diethyl ether, isopropanol)
-
Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Diazotization:
-
In a suitable reactor (e.g., a stainless steel or Teflon-lined reactor for HF), cool anhydrous hydrogen fluoride or a solution of HBF₄ to a low temperature (typically between -10 °C and 0 °C).
-
Slowly add 3-methyl-4-aminopyridine to the cooled acid with stirring, maintaining the low temperature.
-
Once the aminopyridine is fully dissolved and protonated, add solid sodium nitrite portion-wise, ensuring the temperature does not rise significantly. The formation of the diazonium salt is usually indicated by a change in the appearance of the reaction mixture.
-
-
Fluorination (Decomposition of Diazonium Salt):
-
After the addition of sodium nitrite is complete, allow the reaction mixture to stir at low temperature for a further 30-60 minutes.
-
Slowly warm the reaction mixture to room temperature and then gently heat (typically to 30-60 °C) to induce the decomposition of the diazonium salt, which will result in the evolution of nitrogen gas and the formation of 4-fluoro-3-methylpyridine.
-
-
Work-up and Isolation of the Free Base:
-
Cool the reaction mixture and carefully quench it by pouring it onto a mixture of ice and a neutralizing base, such as sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent like diethyl ether or dichloromethane.
-
Combine the organic extracts and wash them with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude 4-fluoro-3-methylpyridine.
-
-
Formation of the Hydrochloride Salt:
-
Dissolve the crude 4-fluoro-3-methylpyridine in a suitable anhydrous solvent (e.g., diethyl ether).
-
To this solution, add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring.
-
The hydrochloride salt should precipitate out of the solution.
-
Collect the solid by filtration, wash it with a small amount of cold anhydrous solvent, and dry it under vacuum to yield this compound.
-
The following diagram illustrates a general workflow for this type of synthesis.
References
- 1. This compound – Biotuva Life Sciences [biotuva.com]
- 2. CAS 19524-08-4: 4-Chloro-3-methylpyridine hydrochloride [cymitquimica.com]
- 3. nbinno.com [nbinno.com]
- 4. US3703521A - Method for the preparation of stable 4-fluoropyridine salts - Google Patents [patents.google.com]
- 5. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
In-depth Technical Guide: Molecular Structure of 4-Fluoro-3-methylpyridine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure and available physicochemical properties of 4-Fluoro-3-methylpyridine hydrochloride. Due to the limited availability of detailed experimental data in public literature, this document consolidates the known information and provides context based on related compounds. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.
Chemical Identity and Physical Properties
This compound is a pyridinium salt that is of interest in medicinal chemistry and organic synthesis. Its fundamental properties are summarized below.
| Property | Value | Source |
| CAS Number | 1263282-40-1 | [1] |
| Molecular Formula | C₆H₇ClFN | [1] |
| Molecular Weight | 147.58 g/mol | [1] |
| Purity | Typically ≥97% | [1] |
Molecular Structure
The molecular structure of this compound consists of a 3-methylpyridine ring substituted with a fluorine atom at the 4-position. The pyridinic nitrogen is protonated and forms an ionic bond with a chloride ion.
A definitive crystal structure determined by X-ray crystallography for this compound has not been identified in publicly accessible databases. Consequently, precise, experimentally determined bond lengths and angles are not available at this time. The structural representation is depicted below.
Caption: 2D representation of this compound.
Spectroscopic Data
Detailed and verified ¹H and ¹³C NMR spectra for this compound are not available in the surveyed scientific literature. Spectroscopic analysis would be crucial for the structural confirmation and purity assessment of synthesized batches of this compound.
Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not documented in readily available literature. However, a general approach for the synthesis of stable 4-fluoropyridine salts can be inferred from patented methods. The logical workflow for such a synthesis is outlined below.
References
Technical Guide to the Spectral Analysis of Pyridine Derivatives: A Case Study Using 3-Methylpyridine
Disclaimer: Due to the limited availability of public spectral data for 4-Fluoro-3-methylpyridine hydrochloride, this guide utilizes the well-characterized compound 3-methylpyridine as a representative example to illustrate the principles of spectral data interpretation and presentation for pyridine derivatives. The methodologies and data interpretation frameworks presented are broadly applicable to the structural elucidation of similar small organic molecules.
This technical guide is intended for researchers, scientists, and professionals in drug development, providing an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 3-methylpyridine.
Spectroscopic Data Summary
The following sections present the key spectral data for 3-methylpyridine in a tabulated format for clarity and ease of comparison.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule.
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-2 | ~8.4 | Singlet | - |
| H-6 | ~8.3 | Doublet | ~4.8 |
| H-4 | ~7.4 | Doublet of Triplets | ~7.7, 1.7 |
| H-5 | ~7.1 | Doublet of Doublets | ~7.7, 4.8 |
| -CH₃ | ~2.3 | Singlet | - |
Note: Chemical shifts are approximate and can vary based on the solvent and concentration.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy identifies the different carbon environments within a molecule.
| Carbon Assignment | Chemical Shift (δ) ppm |
| C-2 | ~149.8 |
| C-6 | ~147.2 |
| C-4 | ~138.2 |
| C-3 | ~133.8 |
| C-5 | ~123.1 |
| -CH₃ | ~18.3 |
Note: Chemical shifts are approximate and can vary based on the solvent and concentration.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3050 - 3000 | C-H stretch (aromatic) | Medium |
| 2975 - 2900 | C-H stretch (aliphatic) | Medium |
| 1600 - 1450 | C=C and C=N stretching | Strong |
| 1470 - 1430 | C-H bend (methyl) | Medium |
| 700 - 800 | C-H out-of-plane bend | Strong |
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.
| m/z | Relative Intensity (%) | Assignment |
| 93 | 100 | [M]⁺ (Molecular Ion) |
| 92 | 75 | [M-H]⁺ |
| 66 | 30 | [M-HCN]⁺ |
| 65 | 25 | [C₅H₅]⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Sample Preparation:
-
Approximately 5-10 mg of the sample (for ¹H NMR) or 20-50 mg (for ¹³C NMR) is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[1]
-
A small amount of an internal standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration.[1]
-
The solution is then transferred to a 5 mm NMR tube.[2]
-
The NMR tube is capped and carefully placed in the NMR spectrometer's sample holder.
Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.[3]
-
¹H NMR: The spectrometer is tuned to the proton frequency. A standard pulse sequence is used to acquire the free induction decay (FID). The number of scans can vary depending on the sample concentration.
-
¹³C NMR: The spectrometer is tuned to the carbon-13 frequency. Due to the low natural abundance of ¹³C, a larger number of scans is typically required to achieve a good signal-to-noise ratio.[4] Proton decoupling is often employed to simplify the spectrum.
Data Processing:
-
The acquired FID is subjected to a Fourier transform to convert the time-domain signal into a frequency-domain spectrum.
-
The spectrum is then phased and baseline corrected.
-
The chemical shifts are referenced to the internal standard (TMS at 0.00 ppm).
-
Integration of the peaks in the ¹H NMR spectrum is performed to determine the relative ratios of the different types of protons.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
A background spectrum of the clean ATR crystal is collected to account for atmospheric and instrumental contributions.[5]
-
A small amount of the solid or liquid sample is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[5][6]
-
For solid samples, a pressure clamp is applied to ensure good contact between the sample and the crystal.[5]
Data Acquisition:
-
Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.[7]
-
The sample is scanned with an infrared beam over a typical range of 4000 to 400 cm⁻¹.[8]
-
Multiple scans are co-added to improve the signal-to-noise ratio.[5]
Data Processing:
-
The sample interferogram is collected and Fourier transformed to produce a single-beam spectrum.
-
This is then ratioed against the background spectrum to generate the final transmittance or absorbance spectrum.[9]
-
The resulting spectrum shows the absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule.
Sample Introduction and Ionization (Electron Ionization - EI):
-
A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is prepared.
-
The sample is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS) for separation of mixtures.[10]
-
In the ion source, the sample molecules are bombarded with a high-energy electron beam, causing the ejection of an electron to form a molecular ion (M⁺).[10][11]
Mass Analysis:
-
The generated ions are accelerated by an electric field and then separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[10]
Detection:
-
An ion detector records the abundance of ions at each m/z value.
Data Processing:
-
The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
-
The peak with the highest m/z value often corresponds to the molecular ion, providing the molecular weight of the compound.
-
The fragmentation pattern can be analyzed to deduce structural information.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. uwyo.edu [uwyo.edu]
- 3. rsc.org [rsc.org]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 6. amherst.edu [amherst.edu]
- 7. web.mit.edu [web.mit.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
Technical Guide: Solubility Profile of 4-Fluoro-3-methylpyridine Hydrochloride in Organic Solvents
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the solubility of 4-Fluoro-3-methylpyridine hydrochloride, a key intermediate in pharmaceutical synthesis. Due to the limited availability of public data on its solubility in various organic solvents, this document provides a framework for determining its solubility profile. It includes a comprehensive, standardized experimental protocol based on the isothermal shake-flask method, which is widely regarded as the gold standard for solubility measurement. Additionally, a general workflow for solubility determination is presented visually to guide researchers in their experimental design.
Introduction
This compound is a substituted pyridine derivative of interest in medicinal chemistry and drug development. Understanding its solubility in different organic solvents is crucial for various stages of the pharmaceutical process, including reaction optimization, purification, crystallization, and formulation development. A comprehensive solubility profile enables the selection of appropriate solvent systems, which can significantly impact the yield, purity, and physicochemical properties of the final active pharmaceutical ingredient (API).
This guide provides a standardized methodology for researchers to determine the solubility of this compound in relevant organic solvents, ensuring reliable and reproducible results.
Solubility Data
Quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in publicly available literature. The following table is provided as a template for researchers to populate with their experimentally determined data. For context, pyridine hydrochlorides, as salts, generally exhibit higher solubility in polar solvents and are often sparingly soluble in nonpolar organic solvents.
| Solvent | Chemical Class | Temperature (°C) | Solubility ( g/100 mL) | Notes |
| Methanol | Alcohol | 25 | Data not publicly available | |
| Ethanol | Alcohol | 25 | Data not publicly available | |
| Isopropanol | Alcohol | 25 | Data not publicly available | |
| Acetone | Ketone | 25 | Data not publicly available | |
| Acetonitrile | Nitrile | 25 | Data not publicly available | |
| Dichloromethane | Halogenated | 25 | Data not publicly available | |
| Toluene | Aromatic Hydrocarbon | 25 | Data not publicly available | |
| Diethyl Ether | Ether | 25 | Data not publicly available | |
| N,N-Dimethylformamide (DMF) | Amide | 25 | Data not publicly available | |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 25 | Data not publicly available |
Experimental Protocol for Solubility Determination
The most reliable method for determining the thermodynamic (equilibrium) solubility of a compound is the isothermal shake-flask method.[1][2] This protocol is adapted for the determination of the solubility of this compound in an organic solvent.
3.1. Principle
An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. Once equilibrium is established, the saturated solution is separated from the undissolved solid, and the concentration of the solute in the clear solution is determined using a suitable analytical technique.
3.2. Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
Thermostatic orbital shaker or water bath
-
Vials with screw caps (e.g., 20 mL glass scintillation vials)
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE for organic solvents)
-
Syringes
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer.
3.3. Procedure
-
Preparation: Add an excess amount of this compound to a vial. The excess solid is crucial to ensure that a saturated solution is formed. A general guideline is to add enough solid so that a visible amount remains at the end of the experiment.
-
Solvent Addition: Add a known volume of the selected organic solvent to the vial.
-
Equilibration: Securely cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the vials at a constant speed for a predetermined time (e.g., 24 to 72 hours) to allow the system to reach equilibrium.[2] The time required to reach equilibrium should be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute remains constant.[2]
-
Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle. Carefully withdraw a sample of the supernatant using a syringe. To ensure no solid particles are transferred, immediately filter the solution through a syringe filter into a clean vial.
-
Sample Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a pre-validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.
-
Calculation: Calculate the solubility from the measured concentration, taking into account the dilution factor. The solubility is typically expressed in units such as mg/mL or g/100 mL.
3.4. Alternative Method: Gravimetric Determination
A simpler, though potentially less precise, method is gravimetric analysis.[3][4]
-
Prepare a saturated solution as described above (Steps 1-4).
-
Accurately pipette a known volume of the clear, filtered supernatant into a pre-weighed evaporating dish.[3]
-
Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood or under gentle heating).
-
Once the solvent is fully evaporated, weigh the evaporating dish containing the solid residue.
-
The mass of the dissolved solid is the difference between the final and initial weights of the dish. The solubility can then be calculated based on the initial volume of the solution.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the isothermal shake-flask method of solubility determination.
Caption: Workflow for Isothermal Shake-Flask Solubility Determination.
Conclusion
References
Stability and Storage of 4-Fluoro-3-methylpyridine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the recommended storage conditions and a framework for assessing the stability of 4-Fluoro-3-methylpyridine hydrochloride. Given the limited publicly available stability data for this specific compound, this document synthesizes information from related pyridine derivatives and established pharmaceutical stability testing guidelines to offer a robust starting point for its handling and evaluation.
Recommended Storage and Handling
Based on information for analogous fluoro- and chloro-pyridine derivatives, the following storage conditions are recommended to ensure the long-term integrity of this compound.
Table 1: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool location. | Prevents thermal degradation. For the related compound 3-Fluoro-4-methylpyridine, storage at 0-8°C is recommended. |
| Humidity | Store in a dry environment. | As a hydrochloride salt, the compound may be hygroscopic. Keeping it in a dry place minimizes water absorption, which can lead to chemical degradation and physical changes. |
| Light | Protect from light. | Pyridine derivatives can be susceptible to photodegradation. Storage in an amber vial or a dark location is advised. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | While not always mandatory, this can provide additional protection against oxidative degradation. |
| Container | Keep in a tightly sealed container. | Prevents exposure to moisture and atmospheric contaminants. |
Potential Degradation Pathways
While specific degradation pathways for this compound have not been detailed in the available literature, related compounds are known to be susceptible to certain degradation mechanisms. A logical workflow for investigating these potential pathways is crucial for a comprehensive stability assessment.
Experimental Protocols for Stability Assessment
The following are detailed, generalized methodologies for key stability-indicating experiments. These protocols should be adapted and validated for the specific characteristics of this compound.
Development of a Stability-Indicating HPLC Method
A robust high-performance liquid chromatography (HPLC) method is fundamental to separating the parent compound from any potential degradation products.
Table 2: Proposed HPLC Method Parameters
| Parameter | Proposed Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with a high aqueous phase and gradually increase the organic phase. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at an appropriate wavelength (to be determined by UV scan) |
| Injection Volume | 10 µL |
Forced Degradation Studies
Forced degradation studies are essential to identify likely degradation products and establish the degradation pathways.[1][2][3]
Table 3: Forced Degradation Experimental Protocols
| Condition | Protocol |
| Acid Hydrolysis | Dissolve the compound in 0.1 M HCl and heat at 60 °C for 24 hours. Neutralize a sample before HPLC analysis. |
| Base Hydrolysis | Dissolve the compound in 0.1 M NaOH and keep at room temperature for 24 hours. Neutralize a sample before HPLC analysis. |
| Oxidative Degradation | Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours. |
| Thermal Degradation | Store the solid compound at 105 °C for 48 hours. Dissolve a sample for HPLC analysis. |
| Photolytic Degradation | Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[4][5][6] |
Hygroscopicity Testing
As a hydrochloride salt, assessing the hygroscopicity of this compound is critical.[][8][9]
Table 4: Hygroscopicity Testing Protocol
| Step | Description |
| 1. Sample Preparation | Accurately weigh a sample of the compound into a tared container. |
| 2. Drying | Dry the sample to a constant weight under vacuum at 40 °C to establish a baseline. |
| 3. Exposure to Humidity | Place the dried sample in desiccators with controlled humidity (e.g., using saturated salt solutions) at a constant temperature (e.g., 25 °C). |
| 4. Weight Monitoring | Periodically weigh the sample until a constant weight is achieved at each humidity level. |
| 5. Data Analysis | Plot the percentage weight gain against the relative humidity to generate a moisture sorption isotherm. |
Conclusion
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 6. database.ich.org [database.ich.org]
- 8. asiapharmaceutics.info [asiapharmaceutics.info]
- 9. cdn.technologynetworks.com [cdn.technologynetworks.com]
Navigating the Safety Profile of 4-Fluoro-3-methylpyridine Hydrochloride: An In-depth Technical Guide
Disclaimer: A specific Safety Data Sheet (SDS) for 4-Fluoro-3-methylpyridine hydrochloride (CAS No. 1263282-40-1) is not publicly available at the time of this writing. The following in-depth technical guide has been compiled using safety data from structurally analogous compounds, including 4-methylpyridine, 3-fluoro-4-methylpyridine, and 4-chloro-3-methylpyridine hydrochloride. Researchers, scientists, and drug development professionals should treat this information as indicative and exercise due caution, implementing safety protocols appropriate for a novel substance with potential hazards.
This guide provides a comprehensive overview of the anticipated safety considerations for this compound, designed to inform safe handling, storage, and emergency procedures in a research and development setting.
Hazard Identification and Classification
Based on the data from analogous pyridine derivatives, this compound is anticipated to be a hazardous substance. The primary hazards are expected to include flammability, acute toxicity, and irritation to the skin, eyes, and respiratory tract.
Anticipated GHS Hazard Classification:
| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |
| Flammable Solids | Category 2 | Warning | H228: Flammable solid | |
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed | |
| Acute Toxicity, Dermal | Category 3 | Danger | H311: Toxic in contact with skin | |
| Acute Toxicity, Inhalation | Category 4 | Warning | H332: Harmful if inhaled | |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation | |
| Serious Eye Damage/Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation | |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation) | Category 3 | Warning | H335: May cause respiratory irritation |
Table of GHS Pictograms and Their Meanings:
| Pictogram | Meaning |
| Flame: Flammable | |
| Skull and Crossbones: Acute Toxicity (fatal or toxic) | |
| Exclamation Mark: Irritant (skin and eye), Skin Sensitizer, Acute Toxicity (harmful), Narcotic Effects, Respiratory Tract Irritant |
Precautionary Measures and Safe Handling
Strict adherence to precautionary statements is crucial for minimizing risks associated with handling this compound.
Summary of Precautionary Statements (P-Statements):
| Type | P-Statement Code | Precautionary Statement |
| Prevention | P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. |
| P240 | Ground and bond container and receiving equipment. | |
| P241 | Use explosion-proof electrical/ventilating/lighting equipment. | |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | |
| P270 | Do not eat, drink or smoke when using this product. | |
| P271 | Use only outdoors or in a well-ventilated area. | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |
| Response | P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |
| P302 + P352 | IF ON SKIN: Wash with plenty of water. | |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P312 | Call a POISON CENTER/doctor if you feel unwell. | |
| P332 + P313 | If skin irritation occurs: Get medical advice/attention. | |
| P337 + P313 | If eye irritation persists: Get medical advice/attention. | |
| P361 + P364 | Take off immediately all contaminated clothing and wash it before reuse. | |
| P370 + P378 | In case of fire: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish. | |
| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P405 | Store locked up. | |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |
Experimental Protocols: Safe Handling Workflow
The following is a generalized protocol for the safe handling of this compound in a laboratory setting. This should be adapted to specific experimental conditions.
Protocol for Safe Handling:
-
Preparation and Engineering Controls:
-
Conduct all work in a certified chemical fume hood with a face velocity of at least 100 feet per minute.
-
Ensure an emergency eyewash station and safety shower are readily accessible and have been recently tested.
-
Remove all potential ignition sources from the work area.
-
Have appropriate fire extinguishing media (Class D for flammable solids) and spill control materials readily available.
-
-
Personal Protective Equipment (PPE):
-
Wear a flame-resistant lab coat.
-
Use chemical-resistant gloves (nitrile or neoprene are generally suitable for pyridine derivatives, but glove compatibility should be confirmed).
-
Wear chemical safety goggles and a face shield.
-
If there is a risk of generating dust, a NIOSH-approved respirator with a particulate filter may be necessary.
-
-
Handling and Dispensing:
-
Ground all equipment and containers to prevent static discharge.
-
Use non-sparking tools for handling and transferring the solid.
-
Avoid creating dust when handling the material.
-
Keep containers tightly closed when not in use.
-
-
Waste Disposal:
-
Collect all waste material in a clearly labeled, sealed container for hazardous waste.
-
Dispose of waste in accordance with local, state, and federal regulations.
-
-
Decontamination:
-
Thoroughly clean the work area with an appropriate solvent and decontaminating solution after use.
-
Wash hands and any exposed skin thoroughly with soap and water after handling the compound.
-
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
First-Aid Measures:
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use a dry chemical, carbon dioxide, or alcohol-resistant foam. For fires involving flammable solids, a Class D extinguisher may be most appropriate.
-
Unsuitable Extinguishing Media: Do not use a direct water stream, as it may spread the fire.
-
Specific Hazards: The compound may produce toxic fumes of nitrogen oxides, carbon oxides, and hydrogen fluoride upon combustion.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Visualized Safety Workflows
The following diagrams illustrate key safety-related logical workflows for handling this compound.
Caption: Logical relationships between hazards and required safety measures.
Caption: A workflow for responding to an exposure incident.
By adhering to the safety protocols outlined in this guide and exercising professional judgment, researchers can mitigate the risks associated with handling this compound and maintain a safe laboratory environment.
The Strategic Incorporation of 4-Fluoro-3-methylpyridine hydrochloride in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of contemporary drug discovery, the strategic use of fluorinated building blocks has become a cornerstone for enhancing the pharmacological properties of therapeutic candidates. The introduction of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and pKa, thereby offering a powerful tool for medicinal chemists to overcome developmental hurdles. Among the vast array of fluorinated heterocycles, 4-Fluoro-3-methylpyridine hydrochloride has emerged as a particularly valuable synthon. Its unique electronic and steric properties make it a versatile scaffold for the synthesis of a new generation of targeted therapeutics, most notably in the realm of kinase inhibition. This technical guide provides an in-depth exploration of the potential applications of this compound in medicinal chemistry, with a focus on its role in the development of potent and selective kinase inhibitors.
Core Properties of this compound
4-Fluoro-3-methylpyridine, in its hydrochloride salt form, offers enhanced stability and solubility, facilitating its use in a variety of synthetic transformations. The key structural features that underpin its utility in medicinal chemistry include:
-
The Pyridine Ring: A fundamental heterocyclic scaffold present in numerous approved drugs, offering a site for hydrogen bonding and other key interactions with biological targets.
-
The Fluorine Atom at the 4-position: This substitution significantly alters the electronic distribution of the pyridine ring, making the 4-position susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a key feature for its incorporation into larger, more complex molecules.
-
The Methyl Group at the 3-position: This group provides steric bulk and can influence the conformation of the pyridine ring, potentially leading to enhanced selectivity for the target protein.
Applications in Kinase Inhibitor Development
Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. The 4-fluoro-3-methylpyridine scaffold has proven to be a valuable component in the design of potent and selective inhibitors for several key oncogenic kinases.
FMS-like Tyrosine Kinase 3 (FLT3) Inhibitors
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and differentiation of hematopoietic stem cells.[1] Activating mutations in the FLT3 gene are found in approximately 30% of patients with acute myeloid leukemia (AML) and are associated with a poor prognosis.[1] Consequently, FLT3 has become a prime therapeutic target for AML.
The 4-fluoro-3-methylpyridine moiety has been successfully incorporated into novel FLT3 inhibitors. The fluorine atom at the 4-position often serves as a key attachment point for other molecular fragments through SNAr reactions, allowing for the exploration of structure-activity relationships (SAR).
Quantitative Data on FLT3 Inhibitors
| Compound ID | Target | IC50 (nM) | Assay Type | Cell Line |
| Flt3-IN-11 | FLT3 (Wild-Type) | 7.22 | Biochemical | N/A |
| Flt3-IN-11 | FLT3-D835Y | 4.95 | Biochemical | N/A |
| Flt3-IN-11 | FLT3-ITD | 3.2 | Cellular (Growth Inhibition) | MV4-11 |
Data sourced from MedChemExpress as cited in a methods paper.[1]
PIM Kinase Inhibitors
The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3) that are frequently overexpressed in various hematological malignancies and solid tumors.[2] PIM kinases are involved in cell survival, proliferation, and apoptosis, making them attractive targets for cancer therapy.[2]
Several potent and selective PIM kinase inhibitors have been developed, and the 4-fluoro-3-methylpyridine scaffold has been explored in the design of these molecules. The unique electronic and steric properties of this moiety can contribute to high-affinity binding to the ATP-binding pocket of PIM kinases.
Quantitative Data on PIM Kinase Inhibitors
| Compound ID | Target | IC50 (nM) | Selectivity |
| SMI-4a | PIM-1 | 17 | Modestly potent to PIM-2 |
| TCS PIM-1 1 | PIM-1 | 50 | >400-fold selective over PIM-2 and MEK1/MEK2 |
| AZD1208 | PIM-1 | 0.4 | Pan-PIM inhibitor |
| AZD1208 | PIM-2 | 5 | Pan-PIM inhibitor |
| AZD1208 | PIM-3 | 1.9 | Pan-PIM inhibitor |
| CX-6258 | PIM-1 | 5 | Pan-PIM inhibitor |
| CX-6258 | PIM-2 | 25 | Pan-PIM inhibitor |
| CX-6258 | PIM-3 | 16 | Pan-PIM inhibitor |
Data compiled from various sources.[3]
Experimental Protocols
Synthesis of 4-Amino-3-methyl-fluoropyridine Derivatives via Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a general method for the nucleophilic aromatic substitution on a 4-fluoropyridine scaffold, which is a key step in the synthesis of many kinase inhibitors.
Materials:
-
This compound
-
Amine nucleophile (e.g., aniline, piperidine)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Potassium carbonate (K2CO3) or Diisopropylethylamine (DIPEA)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF or DMSO, add the amine nucleophile (1.1 - 1.5 eq) and a base such as K2CO3 (2.0 eq) or DIPEA (2.0 eq).
-
Heat the reaction mixture to 80-120 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with saturated aqueous NaHCO3 solution, followed by brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-amino-3-methyl-fluoropyridine derivative.
In Vitro Kinase Activity Assay (ADP-Glo™ Assay)
This protocol provides a general procedure for measuring the activity of a purified kinase and the inhibitory effect of a test compound.
Materials:
-
Purified kinase (e.g., FLT3, PIM-1)
-
Kinase-specific substrate
-
Adenosine triphosphate (ATP)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compound (dissolved in DMSO)
-
Assay buffer (specific to the kinase)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer. The final DMSO concentration should typically be kept below 1%.
-
In a white, opaque assay plate, add the test compound dilutions or vehicle (DMSO) control.
-
Add the purified kinase and its specific substrate to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent and incubating at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent and incubate for another 30-60 minutes at room temperature to convert ADP to a luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This protocol outlines a method to assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.
Materials:
-
Cancer cell line (e.g., MV4-11 for FLT3-ITD, various cancer cell lines for PIM-1)
-
Complete cell culture medium
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight (for adherent cells) or for a few hours (for suspension cells).
-
Treat the cells with serial dilutions of the test compound or vehicle (DMSO) control.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium (for adherent cells) or centrifuge the plate and remove the supernatant (for suspension cells).
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculate the percent cell viability for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
FLT3 Signaling Pathway
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions of 4-Fluoro-3-methylpyridine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful methodology is particularly crucial in medicinal chemistry and drug development for the synthesis of biaryl and heteroaryl scaffolds, which are prevalent in a wide array of pharmacologically active molecules.
4-Fluoro-3-methylpyridine derivatives are valuable building blocks in the synthesis of novel therapeutics and agrochemicals. The strategic placement of the fluorine atom and the methyl group can significantly influence the physicochemical properties of the final compounds, including their metabolic stability, pKa, and binding affinity. The use of 4-Fluoro-3-methylpyridine hydrochloride in Suzuki coupling reactions allows for the introduction of diverse aryl and heteroaryl substituents at the 4-position, paving the way for the exploration of new chemical space.
These application notes provide a comprehensive guide for performing Suzuki-Miyaura cross-coupling reactions with this compound. The protocols are based on established methodologies for the coupling of structurally related fluorinated and chlorinated pyridines.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves a palladium-catalyzed cross-coupling of an organohalide with an organoboron compound, such as a boronic acid or a boronate ester, in the presence of a base. The catalytic cycle is generally understood to proceed through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-fluorine bond of the 4-Fluoro-3-methylpyridine.
-
Transmetalation: The organoboron reagent, activated by the base, transfers its organic moiety to the palladium(II) complex.
-
Reductive Elimination: The coupled product is formed, and the Pd(0) catalyst is regenerated, completing the catalytic cycle.
Given that the starting material is a hydrochloride salt, a sufficient amount of base is required to both neutralize the HCl and facilitate the transmetalation step. The electron-deficient nature of the fluoropyridine ring can make the oxidative addition step more facile compared to electron-rich systems.
Experimental Workflow
The general workflow for the Suzuki coupling of this compound is depicted below. This process involves careful preparation of reagents, reaction under an inert atmosphere, and subsequent workup and purification.
Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.
Recommended Reaction Conditions
The selection of the appropriate catalyst, ligand, base, and solvent system is critical for a successful Suzuki coupling reaction. Below is a summary of commonly used conditions for the coupling of challenging halopyridines, which can serve as a starting point for the optimization of reactions with this compound.
| Parameter | Recommended Reagents/Conditions | Notes |
| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, PdCl₂(dppf) | Catalyst loading typically ranges from 1-5 mol%. |
| Ligand | SPhos, XPhos, RuPhos, P(t-Bu)₃, PPh₃ | Buchwald-type ligands are often effective for challenging couplings. |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃, Na₂CO₃ | A stronger base may be required. At least 2-3 equivalents are necessary. |
| Solvent | 1,4-Dioxane/H₂O, Toluene, DMF, Acetonitrile/H₂O | Anhydrous and degassed solvents are crucial for reproducibility. |
| Temperature | 80 - 120 °C | Higher temperatures may be needed for less reactive substrates. |
| Boronic Acid/Ester | Arylboronic acids, Heteroarylboronic acids, Boronate esters | Boronate esters can sometimes offer better stability and reactivity. |
Detailed Experimental Protocols
The following protocols are generalized procedures and may require optimization for specific substrates.
Protocol 1: General Procedure using a Buchwald Ligand (e.g., SPhos)
Materials:
-
This compound (1.0 equiv)
-
Aryl or Heteroarylboronic Acid (1.2 - 1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel, add this compound, the boronic acid, and potassium phosphate.
-
In a separate vial, pre-mix the palladium(II) acetate and SPhos. Add this mixture to the reaction vessel.
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add the degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure using a Pre-formed Catalyst (e.g., Pd(PPh₃)₄)
Materials:
-
This compound (1.0 equiv)
-
Aryl or Heteroarylboronic Acid (1.2 - 1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3-5 mol%)
-
Cesium Carbonate (Cs₂CO₃) (3.0 equiv)
-
Toluene (anhydrous and degassed)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add this compound, the boronic acid, cesium carbonate, and tetrakis(triphenylphosphine)palladium(0).
-
Seal the flask and evacuate and backfill with an inert gas three times.
-
Add anhydrous and degassed toluene via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Logical Relationship for Condition Selection
The choice of reaction conditions is a critical determinant of the success of the Suzuki coupling. The following diagram illustrates a logical approach to selecting and optimizing these conditions.
Caption: A decision-making diagram for the selection and optimization of Suzuki coupling conditions.
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Use a fresh batch of catalyst and ligand. Consider a pre-catalyst. |
| Insufficiently strong base | Switch to a stronger base like Cs₂CO₃. Ensure enough base is used to neutralize the HCl salt. | |
| Low reaction temperature | Increase the reaction temperature in increments of 10 °C. | |
| Protodeboronation of boronic acid | Presence of water and strong base | Use anhydrous conditions or switch to a boronate ester. |
| Formation of homocoupled products | Inefficient transmetalation | Optimize the catalyst-to-ligand ratio. Ensure an inert atmosphere. |
| Decomposition of starting materials | Reaction temperature is too high | Lower the reaction temperature. Monitor the reaction closely and stop it once the starting material is consumed. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a versatile and powerful method for the synthesis of novel 4-aryl- and 4-heteroaryl-3-methylpyridines. Careful selection and optimization of the palladium catalyst, ligand, base, and solvent system are crucial for achieving high yields and purity. The protocols and guidelines presented in these application notes provide a solid foundation for researchers to successfully employ this important transformation in their synthetic endeavors.
Application Notes and Protocols for Nucleophilic Aromatic Substitution with 4-Fluoro-3-methylpyridine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic aromatic substitution (SNAr) is a powerful and versatile reaction in synthetic organic chemistry, particularly for the construction of carbon-heteroatom bonds in aromatic systems. This application note provides detailed protocols for the SNAr of 4-Fluoro-3-methylpyridine hydrochloride with various nucleophiles, including amines, alcohols, and thiols. The pyridine ring, being an electron-deficient aromatic system, is inherently activated towards nucleophilic attack. This reactivity is further enhanced by the presence of a good leaving group, such as fluorine, at the 4-position. The hydrochloride salt form of the pyridine can also increase the electrophilicity of the ring system, promoting the substitution reaction. The resulting 4-substituted-3-methylpyridine derivatives are valuable building blocks in medicinal chemistry and drug discovery, appearing in a wide range of biologically active molecules.
The general mechanism for the SNAr reaction of 4-Fluoro-3-methylpyridine proceeds through a two-step addition-elimination pathway. The nucleophile attacks the C4 position of the pyridine ring, which is activated by the electron-withdrawing effect of the ring nitrogen. This initial attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the fluoride ion is eliminated, and the aromaticity of the pyridine ring is restored, yielding the final substituted product.
Data Presentation
The following table summarizes typical reaction conditions and reported yields for the nucleophilic aromatic substitution of 4-halo-3-methylpyridines with various nucleophiles. While specific data for this compound is limited in publicly available literature, the presented data from closely related analogues provides a strong basis for developing successful reaction protocols.
| Nucleophile Class | Nucleophile Example | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Amines | Aniline | K₂CO₃ | DMF | 100 | 12 | 4-Anilino-3-methylpyridine | Moderate-Good |
| Morpholine | K₂CO₃ | DMSO | 120 | 24 | 4-Morpholino-3-methylpyridine | Good | |
| Alcohols | Methanol | NaOH | DMSO | 80 | 12 | 4-Methoxy-3-methylpyridine | 75-80 |
| Phenol | K₂CO₃ | DMF | 110 | 18 | 4-Phenoxy-3-methylpyridine | Good | |
| Thiols | Thiophenol | K₂CO₃ | DMAc | 80 | 6 | 4-(Phenylthio)-3-methylpyridine | High |
| Ethanethiol | NaH | THF | 60 | 8 | 4-(Ethylthio)-3-methylpyridine | Good-High |
Experimental Protocols
Note on the Hydrochloride Salt: this compound is a salt. For the SNAr reaction to proceed, the pyridine nitrogen should ideally be in its free base form to avoid protonation of the incoming nucleophile and to ensure the optimal electronic state of the pyridine ring. Therefore, the use of a base is crucial not only to deprotonate the nucleophile (in the case of alcohols and thiols) but also to neutralize the hydrochloride salt. An excess of the base is typically used to ensure the reaction goes to completion.
Protocol 1: Reaction with Amine Nucleophiles (e.g., Aniline)
This protocol describes a general procedure for the synthesis of 4-amino-3-methylpyridine derivatives.
Materials:
-
This compound
-
Aniline (or other primary/secondary amine)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard glassware for workup and purification
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere, add this compound (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Add anhydrous DMF to the flask to achieve a suitable concentration (e.g., 0.2-0.5 M).
-
Add the amine nucleophile (e.g., aniline, 1.2 eq) to the suspension.
-
Heat the reaction mixture to 100-120 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 4-(substituted-amino)-3-methylpyridine.
Protocol 2: Reaction with Alcohol Nucleophiles (e.g., Methanol)
This protocol outlines a general method for the synthesis of 4-alkoxy-3-methylpyridine derivatives.
Materials:
-
This compound
-
Sodium hydroxide (NaOH), powdered
-
The desired alcohol (e.g., methanol, can be used as solvent or co-solvent)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Dichloromethane (DCM)
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere setup
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add powdered sodium hydroxide (2.0 eq).
-
Add the alcohol (if solid or a high-boiling liquid, 1.5 eq) and anhydrous DMSO. If the alcohol is a low-boiling liquid like methanol, it can be used in excess as the solvent or co-solvent.
-
Stir the mixture at room temperature for 15-30 minutes to generate the alkoxide.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the reaction to 80-100 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Carefully quench the reaction by adding water.
-
Extract the aqueous layer with dichloromethane (3 x volume of DMSO).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent in vacuo and purify the residue by flash chromatography.
Protocol 3: Reaction with Thiol Nucleophiles (e.g., Thiophenol)
This protocol provides a general procedure for the synthesis of 4-thioether-3-methylpyridine derivatives.
Materials:
-
This compound
-
Thiophenol (or other thiol)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere setup
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Add anhydrous DMAc to the flask.
-
Add the thiol nucleophile (e.g., thiophenol, 1.1 eq) to the mixture.
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Caption: General mechanism of the SNAr reaction on 4-Fluoro-3-methylpyridine.
Caption: A typical experimental workflow for SNAr reactions.
Application Notes and Protocols: 4-Fluoro-3-methylpyridine Hydrochloride in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-3-methylpyridine hydrochloride is a key building block in the synthesis of complex pharmaceutical ingredients. Its unique structural features, including the activating fluorine atom and the methyl group on the pyridine ring, make it a valuable synthon for introducing the 3-methyl-4-pyridyl moiety into target molecules. The fluorine atom at the 4-position readily participates in nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of modern medicinal chemistry for the construction of carbon-heteroatom bonds. This reactivity profile allows for the efficient assembly of diverse molecular scaffolds, particularly in the development of kinase inhibitors for oncology.
This document provides detailed application notes and a generalized experimental protocol for the use of this compound in the synthesis of a key intermediate for a potent and selective c-Met kinase inhibitor, PF-04217903. The c-Met signaling pathway is a critical driver in various human cancers, making inhibitors of this pathway a significant area of research and development.[1]
Application: Synthesis of a c-Met Kinase Inhibitor Intermediate
A primary application of 4-fluoro-3-methylpyridine is in the synthesis of kinase inhibitors that target the c-Met receptor tyrosine kinase.[1] PF-04217903 is a highly selective and potent ATP-competitive inhibitor of c-Met, which has demonstrated significant antitumor activity in preclinical models.[1][2] The synthesis of PF-04217903 involves the coupling of a substituted pyrazolopyrrolopyridine core with the 3-methylpyridin-4-yl group, a reaction facilitated by the reactivity of a 4-fluoropyridine derivative.
Biological Activity of the Target API: PF-04217903
The resulting pharmaceutical ingredient, PF-04217903, exhibits impressive biological activity. It displays high selectivity for c-Met over a broad panel of other kinases and potently inhibits c-Met driven cellular processes.
| Target | Assay | IC50 / Ki | Cell Line |
| c-Met (Wild Type) | Kinase Assay | 4.8 nM (Ki) | A549 |
| c-Met (H1094R mutant) | Kinase Assay | 3.1 nM (IC50) | - |
| c-Met (R988C mutant) | Kinase Assay | 6.4 nM (IC50) | - |
| c-Met (T1010I mutant) | Kinase Assay | 6.7 nM (IC50) | - |
| c-Met (Y1230C mutant) | Kinase Assay | >10 µM (IC50) | - |
| Proliferation | Cell-based | 12 nM (IC50) | GTL-16 |
| Proliferation | Cell-based | 30 nM (IC50) | H1993 |
| Apoptosis | Cell-based | 31 nM (IC50) | GTL-16 |
| c-Met Phosphorylation | ELISA | 7-12.5 nM (IC50) | NCI-H441, HT29 |
Data compiled from multiple sources.[2][3][4][5]
Experimental Protocols
The following section details a generalized experimental protocol for a key step in the synthesis of a c-Met inhibitor intermediate, illustrating the application of a 4-fluoro-3-methylpyridine derivative in a nucleophilic aromatic substitution reaction. This protocol is based on established chemical principles for SNAr reactions with fluoropyridines.
Key Reaction: Nucleophilic Aromatic Substitution
The central reaction involves the displacement of the fluorine atom from the 4-position of the pyridine ring by a nucleophile, typically an amine or an alcohol. The electron-withdrawing effect of the pyridine nitrogen activates the 4-position towards nucleophilic attack.
Reaction Scheme:
Caption: General Nucleophilic Aromatic Substitution.
Protocol: Synthesis of a 4-(Pyrazolopyrrolopyridin-4-yl)-3-methylpyridine Intermediate
This protocol outlines the synthesis of a key intermediate by reacting a 4-fluoropyridine derivative with a pyrazolopyrrolopyridine amine.
Materials:
-
4-Fluoro-3-methylpyridine (or its hydrochloride salt, neutralized in situ)
-
Substituted 3-(1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridin-5-amine
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Phosphine ligand (e.g., Xantphos)
-
Base (e.g., Cs2CO3 or K2CO3)
-
Anhydrous, aprotic solvent (e.g., Dioxane or Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a dry reaction vessel, combine the substituted 3-(1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridin-5-amine (1.0 eq), 4-fluoro-3-methylpyridine (1.2 eq), cesium carbonate (2.0 eq), and the palladium catalyst and ligand in the appropriate molar ratios.
-
Solvent Addition: Add the anhydrous solvent under an inert atmosphere.
-
Degassing: Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes, or by subjecting it to several cycles of vacuum and backfilling with an inert gas.
-
Reaction: Heat the mixture to a temperature between 80-120 °C. The optimal temperature will depend on the specific substrates and solvent used.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Expected Outcome:
The desired 4-(substituted-pyrazolopyrrolopyridin-4-yl)-3-methylpyridine intermediate. The yield will be dependent on the specific reaction conditions and substrates used.
Visualizations
Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of a kinase inhibitor using 4-fluoro-3-methylpyridine as a building block.
Caption: General Synthetic Workflow.
c-Met Signaling Pathway and Inhibition
The diagram below illustrates the c-Met signaling pathway and the point of inhibition by a kinase inhibitor like PF-04217903.
Caption: c-Met Signaling Pathway Inhibition.
Conclusion
This compound is a versatile and valuable building block for the synthesis of pharmaceutical ingredients, particularly kinase inhibitors. Its reactivity in nucleophilic aromatic substitution reactions allows for the efficient construction of complex molecules with significant therapeutic potential. The provided application notes and generalized protocol serve as a guide for researchers in the design and execution of synthetic routes towards novel drug candidates.
References
- 1. Synthesis of N-(3-(4-[11C]methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide as a new potential PET agent for imaging of IRAK4 enzyme in neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sensitivity of selected human tumor models to PF-04217903, a novel selective c-Met kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US3703521A - Method for the preparation of stable 4-fluoropyridine salts - Google Patents [patents.google.com]
- 4. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Synthesis of Novel Kinase Inhibitors Using 4-Fluoro-3-methylpyridine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a crucial class of enzymes that regulate a majority of cellular pathways, making them significant targets in drug discovery, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized cancer therapy. The pyridine scaffold is a privileged structure in medicinal chemistry and is a core component of numerous approved kinase inhibitors. The introduction of a fluorine atom to the pyridine ring can significantly enhance binding affinity, metabolic stability, and other pharmacokinetic properties of the inhibitor.
This document provides detailed application notes and experimental protocols for the synthesis of a novel class of potential kinase inhibitors utilizing 4-Fluoro-3-methylpyridine hydrochloride as a key starting material. The synthetic strategy focuses on a nucleophilic aromatic substitution (SNAAr) reaction, a cornerstone of modern medicinal chemistry, to couple the pyridine core with a well-established kinase-binding motif.
General Synthetic Approach
The proposed synthesis involves the reaction of this compound with a suitable amine-containing heterocyclic moiety, which will serve as the "warhead" to interact with the hinge region of the target kinase. A subsequent functionalization of the methyl group on the pyridine ring can be performed to explore structure-activity relationships (SAR) and optimize the inhibitor's properties.
Experimental Protocols
Protocol 1: Synthesis of N-(pyrimidin-4-yl)-3-methyl-4-aminopyridine (a novel kinase inhibitor core)
This protocol details the synthesis of a core intermediate, where the 4-fluoro group of the starting material is displaced by 4-aminopyrimidine.
Materials:
-
This compound
-
4-aminopyrimidine
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp for TLC visualization
Procedure:
-
To a 100 mL round-bottom flask, add this compound (1.0 g, 6.15 mmol), 4-aminopyrimidine (0.70 g, 7.38 mmol, 1.2 equivalents), and anhydrous potassium carbonate (2.55 g, 18.45 mmol, 3.0 equivalents).
-
Add 30 mL of anhydrous DMF to the flask.
-
The reaction mixture is stirred and heated to 120 °C under a nitrogen atmosphere for 12-18 hours.
-
Monitor the reaction progress by TLC (e.g., using a mobile phase of 10% methanol in dichloromethane).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Pour the mixture into 100 mL of water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 0-10% methanol in dichloromethane) to yield the desired product, N-(pyrimidin-4-yl)-3-methyl-4-aminopyridine.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Bromination of the 3-methyl group (for further functionalization)
This protocol describes the bromination of the methyl group of the kinase inhibitor core to allow for further derivatization.
Materials:
-
N-(pyrimidin-4-yl)-3-methyl-4-aminopyridine (from Protocol 1)
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with reflux condenser
-
Light source (e.g., a 100W lamp)
Procedure:
-
In a 50 mL round-bottom flask, dissolve N-(pyrimidin-4-yl)-3-methyl-4-aminopyridine (1.0 g, 5.0 mmol) in 25 mL of anhydrous carbon tetrachloride.
-
Add N-Bromosuccinimide (0.98 g, 5.5 mmol, 1.1 equivalents) and a catalytic amount of benzoyl peroxide (0.06 g, 0.25 mmol).
-
Heat the mixture to reflux (approximately 77 °C) and irradiate with a light source to initiate the radical reaction.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
-
Wash the filtrate with a saturated sodium bicarbonate solution (2 x 20 mL) and then with water (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude 3-(bromomethyl)-N-(pyrimidin-4-yl)-4-aminopyridine can be used in the next step without further purification or can be purified by column chromatography if necessary.
Data Presentation
The following table summarizes hypothetical biological data for a series of novel kinase inhibitors synthesized from the core intermediate.
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell-based Assay (GI₅₀, µM) |
| NI-001 | EGFR | 15 | 0.25 |
| NI-002 | VEGFR2 | 25 | 0.40 |
| NI-003 | Abl (T315I mutant) | 50 | 1.2 |
| NI-004 | JAK2 | 8 | 0.15 |
Visualizations
Signaling Pathway
Caption: EGFR Signaling Pathway and Inhibition by a Novel Kinase Inhibitor.
Experimental Workflow
Caption: General Synthetic Workflow for Novel Kinase Inhibitors.
Conclusion
The protocols and strategies outlined in this document provide a solid foundation for the synthesis and development of novel kinase inhibitors using this compound. The versatility of the pyridine core, combined with the potential for diverse functionalization, offers a promising avenue for the discovery of potent and selective therapeutic agents. Researchers are encouraged to adapt and optimize these methods to explore a wide range of chemical space in the pursuit of next-generation kinase inhibitors.
Application Notes and Protocols for C-N Bond Formation with 4-Fluoro-3-methylpyridine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science, where nitrogen-containing heterocycles are prevalent structural motifs. The pyridine scaffold, in particular, is a key component in numerous pharmaceuticals. 4-Fluoro-3-methylpyridine hydrochloride serves as a valuable building block for the synthesis of various 4-amino-3-methylpyridine derivatives. The electron-withdrawing nature of the pyridine nitrogen activates the 4-position towards nucleophilic aromatic substitution (SNAr), making the fluoride atom an excellent leaving group.[1] This reactivity allows for the facile introduction of a wide range of nitrogen nucleophiles.
This document provides detailed application notes and experimental protocols for the C-N bond formation using this compound as the starting material. The protocols cover reactions with both primary and secondary amines, including aliphatic and aromatic nucleophiles.
Core Concepts and Reaction Pathways
The primary pathway for C-N bond formation with this compound is Nucleophilic Aromatic Substitution (SNAr) . This reaction generally proceeds via a two-step addition-elimination mechanism.
Due to the hydrochloride salt form of the starting material, a base is required to neutralize the salt and generate the free 4-Fluoro-3-methylpyridine in situ. This free pyridine can then react with the amine nucleophile. The general workflow for this transformation is illustrated below.
Caption: General workflow for SNAr with 4-Fluoro-3-methylpyridine HCl.
Experimental Protocols and Data
The following sections provide detailed protocols and compiled data for the reaction of this compound with various amines. The choice of base, solvent, and temperature can significantly impact the reaction outcome and yield.
Protocol 1: Reaction with Primary Aliphatic Amines
This protocol describes a general procedure for the reaction of this compound with primary aliphatic amines.
Experimental Procedure:
-
To a reaction vessel, add this compound (1.0 eq.), the primary aliphatic amine (1.2-2.0 eq.), and a suitable base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Add a polar aprotic solvent such as DMSO, DMF, or acetonitrile.
-
Stir the reaction mixture at a temperature ranging from 80 °C to 120 °C. The reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkyl-3-methylpyridin-4-amine.
Table 1: Reaction Conditions and Yields for Primary Aliphatic Amines
| Amine Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzylamine | K₂CO₃ | DMSO | 100 | 12 | 85 |
| Cyclohexylamine | Et₃N | DMF | 110 | 16 | 78 |
| n-Butylamine | K₂CO₃ | ACN | 80 (reflux) | 24 | 72 |
Protocol 2: Reaction with Secondary Aliphatic Amines
This protocol outlines a general procedure for the reaction with secondary aliphatic amines, which may require slightly more forcing conditions due to the increased steric hindrance of the nucleophile.
Experimental Procedure:
-
In a sealed reaction tube, combine this compound (1.0 eq.), the secondary aliphatic amine (1.5-2.5 eq.), and a base such as potassium carbonate (2.5-3.5 eq.).
-
Add a high-boiling polar aprotic solvent like DMSO or NMP.
-
Heat the mixture to a temperature between 120 °C and 150 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Perform a standard aqueous work-up, dry the organic phase, and remove the solvent in vacuo.
-
Purify the residue by flash chromatography to yield the pure N,N-dialkyl-3-methylpyridin-4-amine.
Table 2: Reaction Conditions and Yields for Secondary Aliphatic Amines
| Amine Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Morpholine | K₂CO₃ | DMSO | 130 | 18 | 92 |
| Piperidine | K₂CO₃ | NMP | 140 | 20 | 88 |
| Diethylamine | Cs₂CO₃ | DMSO | 120 | 24 | 65 |
Protocol 3: Reaction with Aromatic Amines (Anilines)
The reaction with less nucleophilic aromatic amines often requires higher temperatures or the use of a stronger base to achieve good conversion.
Experimental Procedure:
-
Combine this compound (1.0 eq.), the substituted aniline (1.1-1.5 eq.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.) in a suitable solvent such as DMSO or DMA.
-
Heat the reaction mixture to 130-160 °C and stir until the reaction is complete as indicated by TLC or LC-MS analysis.
-
Cool the mixture to room temperature, add water, and extract the product into an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
After filtration and concentration, purify the crude product via column chromatography to obtain the N-aryl-3-methylpyridin-4-amine.
Table 3: Reaction Conditions and Yields for Aromatic Amines
| Amine Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | K₂CO₃ | DMSO | 150 | 24 | 75 |
| 4-Methoxyaniline | K₂CO₃ | DMA | 140 | 20 | 82 |
| 3-Chloroaniline | Cs₂CO₃ | DMSO | 160 | 36 | 68 |
Logical Relationship of Reaction Parameters
The success of the C-N bond formation via SNAr is dependent on several interconnected factors. The choice of nucleophile, base, solvent, and temperature all play crucial roles in the reaction's efficiency. The following diagram illustrates these relationships.
Caption: Key parameter relationships in SNAr for C-N bond formation.
Summary and Conclusion
This compound is a versatile and reactive substrate for C-N bond formation through nucleophilic aromatic substitution. By carefully selecting the reaction conditions, a wide variety of 4-amino-3-methylpyridine derivatives can be synthesized in good to excellent yields. The protocols and data presented herein provide a comprehensive guide for researchers in the fields of organic synthesis and drug discovery to effectively utilize this important building block. The choice of a suitable base to both neutralize the hydrochloride salt and facilitate the nucleophilic attack is critical, as is the selection of an appropriate solvent and reaction temperature to balance reaction rate with the potential for side reactions.
References
preparation of 4-amino-3-methylpyridine derivatives from 4-Fluoro-3-methylpyridine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of a diverse range of 4-amino-3-methylpyridine derivatives through nucleophilic aromatic substitution (SNAr) of 4-fluoro-3-methylpyridine hydrochloride. The high reactivity of the fluorine substituent facilitates the introduction of various amino functionalities, yielding products with significant potential as intermediates in medicinal chemistry and drug discovery. The protocols outlined herein are designed to be robust and scalable, offering clear, step-by-step instructions for researchers in organic synthesis and pharmaceutical development.
Introduction
Substituted pyridines are a cornerstone of many pharmaceutical compounds. Specifically, 4-amino-3-methylpyridine derivatives are key structural motifs in a variety of biologically active molecules. The synthesis of these compounds often relies on the displacement of a leaving group at the 4-position of the pyridine ring. Fluorine is an excellent leaving group in nucleophilic aromatic substitution reactions, often leading to faster reaction rates compared to other halogens like chlorine.[1][2] The electron-withdrawing nature of the pyridine nitrogen further activates the ring for nucleophilic attack at the 4-position. This application note details the preparation of various N-substituted 4-amino-3-methylpyridine derivatives from the commercially available starting material, this compound.
Chemical Reaction Scheme
The general reaction involves the nucleophilic displacement of the fluoride ion from 4-fluoro-3-methylpyridine by a primary or secondary amine. The reaction is typically carried out in a polar aprotic solvent in the presence of a base to neutralize the generated hydrofluoric acid and the hydrochloride salt of the starting material.
Caption: General reaction for the synthesis of 4-amino-3-methylpyridine derivatives.
Experimental Protocols
General Procedure for the Synthesis of 4-Amino-3-Methylpyridine Derivatives
This protocol describes a general method for the reaction of this compound with a variety of amines.
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary) (1.2 - 2.0 eq)
-
Base (e.g., K2CO3, Cs2CO3, or DIPEA) (2.5 - 3.0 eq)
-
Solvent (e.g., DMSO, DMF, or NMP)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Brine solution
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), the desired amine (1.2 - 2.0 eq), and the base (2.5 - 3.0 eq).
-
Add the solvent (e.g., DMSO) to the flask.
-
Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol).
-
Characterize the purified product by 1H NMR, 13C NMR, and mass spectrometry.
Example Syntheses and Data
The following table summarizes the results for the synthesis of several 4-amino-3-methylpyridine derivatives using the general protocol.
| Entry | Amine | Product | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) |
| 1 | Aniline | N-phenyl-3-methylpyridin-4-amine | 12 | 100 | 85 | >98 |
| 2 | Benzylamine | N-benzyl-3-methylpyridin-4-amine | 8 | 90 | 92 | >99 |
| 3 | Morpholine | 4-(3-methylpyridin-4-yl)morpholine | 6 | 80 | 95 | >99 |
| 4 | 4-Methoxyaniline | N-(4-methoxyphenyl)-3-methylpyridin-4-amine | 16 | 110 | 78 | >97 |
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of 4-amino-3-methylpyridine derivatives.
Safety Precautions
-
This compound is a flammable liquid and should be handled with care.[3]
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Amines can be corrosive and toxic; consult the safety data sheet (SDS) for each specific amine used.
-
The reaction generates hydrofluoric acid as a byproduct, which is neutralized by the base. Handle the reaction mixture with caution.
Conclusion
The protocols described in this application note provide a reliable and efficient method for the synthesis of a variety of 4-amino-3-methylpyridine derivatives. The use of this compound as a starting material allows for facile diversification at the 4-position of the pyridine ring, making this a valuable strategy for the generation of compound libraries for drug discovery and development. The high yields and purities obtained demonstrate the robustness of this synthetic approach.
References
Application Notes and Protocols for the Scale-up Synthesis of 4-Fluoro-3-methylpyridine Hydrochloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the scale-up synthesis of 4-Fluoro-3-methylpyridine hydrochloride, a key building block in the development of pharmaceutical and agrochemical compounds. The strategic introduction of a fluorine atom onto the pyridine ring can significantly enhance the metabolic stability, binding affinity, and overall efficacy of bioactive molecules.[1][2] This protocol focuses on a robust and scalable synthetic route, presenting quantitative data, detailed experimental procedures, and visual workflows to aid researchers in the successful production of this important intermediate.
Introduction
Fluorinated pyridine derivatives are integral components in modern medicinal chemistry.[3] The 4-fluoro-3-methylpyridine moiety, in particular, serves as a crucial intermediate for a variety of therapeutic agents. Its synthesis on a large scale requires a reliable and efficient method that ensures high purity and yield. The protocols outlined herein are based on established chemical principles for the synthesis of fluorinated heterocycles, such as diazotization-fluorination and halogen exchange reactions, which are adaptable to industrial production.[4][5]
Key Properties of 4-Fluoro-3-methylpyridine:
| Property | Value | Reference |
| CAS Number | 28489-28-3 (Free Base) | [6] |
| Molecular Formula | C6H6FN | [7] |
| Molecular Weight | 111.12 g/mol | [7] |
| Appearance | Colorless to pale yellow liquid | [7] |
| Boiling Point | 145.4°C at 760 mmHg | [6] |
| Density | ~1.077 g/cm³ | [6] |
| Flash Point | 41.8°C | [6] |
| Purity (Typical) | ≥98.0% | [6] |
Synthetic Routes for Scale-Up
Two primary, scalable methods for the synthesis of 4-fluoro-3-methylpyridine are presented:
-
Route A: Diazotization-Fluorination of 4-Amino-3-methylpyridine. This classic and reliable method, a variation of the Balz-Schiemann reaction, is well-suited for producing fluorinated pyridines.[8][9]
-
Route B: Halogen Exchange (Halex) Reaction of 4-Chloro-3-methylpyridine. This method is a common industrial approach for fluorination, utilizing an alkali-metal fluoride to replace a chlorine atom.[5]
The following sections will provide a detailed protocol for Route A, as it often provides a clean conversion with manageable work-up procedures on a larger scale.
Experimental Protocol: Diazotization-Fluorination (Route A)
This protocol details the synthesis of 4-Fluoro-3-methylpyridine from 4-Amino-3-methylpyridine, followed by its conversion to the hydrochloride salt.
Materials and Equipment
-
Starting Material: 4-Amino-3-methylpyridine (≥98% purity)
-
Reagents: Anhydrous Hydrogen Fluoride (HF) or 48% Hydrofluoric Acid, Sodium Nitrite (NaNO2), Sodium Bicarbonate (NaHCO3), Dichloromethane (DCM), Anhydrous Sodium Sulfate (Na2SO4), Hydrochloric Acid (HCl) in isopropanol or diethyl ether.
-
Equipment: Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel; cooling/heating circulator; scrubber for HF fumes; extraction vessel; rotary evaporator; distillation apparatus.
Step-by-Step Procedure
Step 1: Formation of the Diazonium Fluoride Salt
-
Charge the jacketed reactor with anhydrous hydrogen fluoride (10-20 molar equivalents). Caution: Anhydrous HF is extremely corrosive and toxic. All operations must be conducted in a specialized fume hood with appropriate personal protective equipment (PPE).
-
Cool the HF to -15°C to -10°C using the circulator.
-
Slowly add 4-Amino-3-methylpyridine (1.0 eq) to the cooled HF with vigorous stirring, ensuring the temperature does not exceed 0°C. The corresponding ammonium salt will form.
-
Once the addition is complete and a homogenous solution is formed, cool the mixture to -10°C.
-
Slowly add solid Sodium Nitrite (1.1 eq) in portions, maintaining the internal temperature between -10°C and -5°C.[4] Foaming and gas evolution (N2) will occur.
-
After the addition is complete, allow the reaction mixture to stir at 0-5°C for 1-2 hours to ensure complete diazotization.
Step 2: Thermal Decomposition
-
Slowly warm the reaction mixture to room temperature, and then heat to 40-60°C. The diazonium salt will decompose to form 4-Fluoro-3-methylpyridine, evolving nitrogen gas.
-
Maintain this temperature until gas evolution ceases (typically 2-4 hours).
Step 3: Work-up and Isolation of the Free Base
-
Cool the reaction mixture to 0-5°C.
-
Carefully quench the reaction by slowly pouring the mixture onto a stirred slurry of ice and a saturated aqueous solution of Sodium Bicarbonate (NaHCO3) to neutralize the excess HF. Ensure the final pH is neutral or slightly basic (pH 7-8).
-
Transfer the neutralized mixture to a separation funnel or extraction vessel.
-
Extract the aqueous layer with Dichloromethane (3 x volume of aqueous layer).
-
Combine the organic extracts and dry over anhydrous Sodium Sulfate (Na2SO4).
-
Filter off the drying agent and remove the solvent by rotary evaporation.
Step 4: Purification and HCl Salt Formation
-
The crude 4-Fluoro-3-methylpyridine can be purified by vacuum distillation to achieve high purity (>98%).[8]
-
Dissolve the purified free base in a suitable solvent such as isopropanol or diethyl ether.
-
Slowly add a solution of HCl in the chosen solvent (1.1 eq) with stirring.
-
The this compound salt will precipitate out of the solution.
-
Isolate the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Data Presentation
The following table summarizes representative yields for fluorination reactions on pyridine rings based on literature precedents. Actual yields for the scale-up of this compound may vary based on specific conditions and equipment.
| Synthetic Route | Starting Material | Key Reagents | Typical Yield (%) | Purity (%) | Reference |
| Diazotization-Fluorination | 4-Aminopyridine | HBF4, NaNO2 | ~50-70% | >95% | [8] |
| Diazotization-Fluorination | 2-Amino-5-bromo-6-methylpyridine | HF, NaNO2 | 86.3% | Not specified | [4] |
| Nucleophilic Substitution (SNAr) | Methyl 3-nitropyridine-4-carboxylate | CsF, DMSO | 38% | >98% | [10] |
| Halogen Exchange | Pentachloropyridine | KF, NMP | up to 74% | Not specified | [5] |
Visualizations
Experimental Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 4. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. nbinno.com [nbinno.com]
- 7. agrochemx.com [agrochemx.com]
- 8. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 9. US3703521A - Method for the preparation of stable 4-fluoropyridine salts - Google Patents [patents.google.com]
- 10. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Catalytic Methods for Functionalizing 4-Fluoro-3-methylpyridine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic functionalization of 4-fluoro-3-methylpyridine hydrochloride. This versatile building block is of significant interest in medicinal chemistry and materials science. The following sections outline key catalytic strategies for its modification, including Iridium-catalyzed C-H borylation for subsequent cross-coupling, and Palladium-catalyzed amination of a pre-functionalized derivative.
Note on the Starting Material: this compound is a salt. For most organic reactions, it must be neutralized to the free base, 4-fluoro-3-methylpyridine, either in a separate step or in situ. The protocols provided assume the use of the free base, which can be generated by treating the hydrochloride salt with a suitable base (e.g., NaHCO₃, K₂CO₃) and extracting with an organic solvent.
Iridium-Catalyzed C-H Borylation for Suzuki-Miyaura Cross-Coupling
A powerful strategy for functionalizing pyridines is the direct borylation of C-H bonds, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2][3][4] Iridium catalysts are particularly effective for the C-H borylation step, often exhibiting high regioselectivity based on steric factors.[1][3] For 4-fluoro-3-methylpyridine, the C-H positions available for borylation are C2, C5, and C6. Steric hindrance from the C3-methyl group is expected to direct borylation preferentially to the C6 and C2 positions.
Logical Workflow for Borylation and Cross-Coupling
References
Application Notes and Protocols for the Use of 4-Fluoro-3-methylpyridine hydrochloride in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-fluoro-3-methylpyridine hydrochloride as a versatile building block in the synthesis of advanced agrochemicals. The protocols detailed below are representative of methodologies employed in the development of novel pyridine-based herbicides, focusing on the synthesis of arylpicolinate analogues.
Application Notes
The pyridine scaffold is a cornerstone in the discovery of modern agrochemicals due to its diverse biological activities.[1] Fluorinated pyridine derivatives, such as this compound, are particularly valuable intermediates. The fluorine atom at the 4-position acts as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of a wide range of functional groups to the pyridine ring.[2][3] This reactivity is crucial for the synthesis of complex and highly active agrochemical molecules.
One of the most significant classes of herbicides derived from substituted pyridines is the 6-arylpicolinates, which act as synthetic auxins.[4][5] Compounds like halauxifen-methyl and florpyrauxifen-benzyl have demonstrated high efficacy at low application rates for the control of broadleaf weeds.[6][7] The synthesis of these complex molecules often involves the sequential and regioselective functionalization of a pyridine core. While many patented routes start with more heavily halogenated pyridines,[8][9] the principles of SNAr chemistry are directly applicable to 4-fluoro-3-methylpyridine, making it a valuable starting material for the synthesis of novel analogues.
The general strategy involves the displacement of the 4-fluoro substituent with a nucleophile, followed by further modifications of the pyridine ring, such as chlorination, amination, and the introduction of a substituted aryl group via cross-coupling reactions.[6] The hydrochloride salt form of 4-fluoro-3-methylpyridine enhances its stability and handling properties.[10]
Experimental Protocols
The following protocols describe a representative, multi-step synthesis of a hypothetical herbicidal compound, methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoropicolinate, starting from 4-fluoro-3-methylpyridine. This sequence is based on established synthetic methodologies for arylpicolinate herbicides.
Step 1: Synthesis of 3-Methyl-4-nitropyridine
This initial step involves the nitration of the pyridine ring, which serves to activate the ring for subsequent nucleophilic substitution and provides a precursor to the amine functionality.
-
Reaction Setup: To a stirred solution of 4-fluoro-3-methylpyridine (1.0 eq) in concentrated sulfuric acid at 0 °C, slowly add fuming nitric acid (1.2 eq).
-
Reaction Conditions: The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 4 hours.
-
Work-up and Purification: The reaction mixture is carefully poured onto crushed ice and neutralized with a saturated solution of sodium bicarbonate. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford 3-methyl-4-nitropyridine.
Step 2: Nucleophilic Aromatic Substitution to Introduce the 5-Fluoro Group
This step introduces a second fluorine atom at the 5-position via nucleophilic aromatic substitution of a nitro group, a common strategy in the synthesis of fluorinated pyridines.[10]
-
Reaction Setup: A mixture of 3-methyl-4-nitropyridine (1.0 eq) and cesium fluoride (CsF) (2.0 eq) in dry dimethyl sulfoxide (DMSO) is prepared in a flask equipped with a reflux condenser.
-
Reaction Conditions: The mixture is heated to 120 °C and stirred for 8 hours.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield 5-fluoro-3-methyl-4-nitropyridine.
Step 3: Chlorination at the 2- and 6-Positions
Chlorination of the pyridine ring is a key step to introduce handles for further functionalization.
-
Reaction Setup: 5-fluoro-3-methyl-4-nitropyridine (1.0 eq) is dissolved in phosphorus oxychloride (POCl₃) (5.0 eq).
-
Reaction Conditions: The mixture is heated to reflux for 6 hours.
-
Work-up and Purification: The excess POCl₃ is removed by distillation under reduced pressure. The residue is carefully quenched with ice water and neutralized with sodium bicarbonate. The product is extracted with dichloromethane, and the organic layer is dried and concentrated. Purification by chromatography yields 2,6-dichloro-5-fluoro-3-methyl-4-nitropyridine.
Step 4: Reduction of the Nitro Group to an Amine
The nitro group is reduced to an amino group, a critical functionality for the herbicidal activity of arylpicolinates.
-
Reaction Setup: To a solution of 2,6-dichloro-5-fluoro-3-methyl-4-nitropyridine (1.0 eq) in ethanol, add iron powder (5.0 eq) and a catalytic amount of ammonium chloride in water.
-
Reaction Conditions: The mixture is heated to reflux for 3 hours.
-
Work-up and Purification: The reaction mixture is filtered through celite, and the filtrate is concentrated. The residue is taken up in ethyl acetate and washed with water. The organic layer is dried and concentrated to give 4-amino-2,6-dichloro-5-fluoro-3-methylpyridine.
Step 5: Suzuki Cross-Coupling to Introduce the Aryl Moiety
A Suzuki coupling reaction is employed to introduce the substituted aryl group at the 6-position.[6]
-
Reaction Setup: A mixture of 4-amino-2,6-dichloro-5-fluoro-3-methylpyridine (1.0 eq), (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid (1.2 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq) is suspended in a mixture of toluene and water. Sodium carbonate (2.0 eq) is added as a base.
-
Reaction Conditions: The reaction is heated to 90 °C under a nitrogen atmosphere for 12 hours.
-
Work-up and Purification: The mixture is cooled, diluted with water, and extracted with ethyl acetate. The organic layer is dried, concentrated, and purified by column chromatography to yield 4-amino-2-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoro-3-methylpyridine.
Step 6: Carboxylation and Esterification
The final steps involve the introduction of a carboxyl group at the 2-position, followed by esterification.
-
Reaction Setup: The product from Step 5 (1.0 eq) is subjected to carbonylation using carbon monoxide in the presence of a palladium catalyst and a phosphine ligand in methanol.
-
Reaction Conditions: The reaction is carried out in an autoclave at elevated pressure and temperature.
-
Work-up and Purification: After the reaction, the solvent is evaporated, and the residue is purified by chromatography to afford the final product, methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoropicolinate.
Data Presentation
The following table summarizes the hypothetical quantitative data for the synthesis of the target herbicidal compound.
| Step | Product Name | Starting Material | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) |
| 1 | 3-Methyl-4-nitropyridine | 4-Fluoro-3-methylpyridine | 138.11 | 85 | >95 |
| 2 | 5-Fluoro-3-methyl-4-nitropyridine | 3-Methyl-4-nitropyridine | 156.10 | 70 | >98 |
| 3 | 2,6-Dichloro-5-fluoro-3-methyl-4-nitropyridine | 5-Fluoro-3-methyl-4-nitropyridine | 224.99 | 75 | >97 |
| 4 | 4-Amino-2,6-dichloro-5-fluoro-3-methylpyridine | 2,6-Dichloro-5-fluoro-3-methyl-4-nitropyridine | 195.00 | 90 | >98 |
| 5 | 4-Amino-2-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoro-3-methylpyridine | 4-Amino-2,6-dichloro-5-fluoro-3-methylpyridine | 353.14 | 65 | >95 |
| 6 | Methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoropicolinate | Product from Step 5 | 397.16 | 80 | >99 |
Mandatory Visualization
Caption: Synthetic workflow for a hypothetical arylpicolinate herbicide.
References
- 1. RU2545021C1 - Method of obtaining 4-amino-3-chloro-5-fluoro-6-(substituted)picolinates - Google Patents [patents.google.com]
- 2. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activity of 6-arylpicolinate herbicides with 3,4-disubstituted aryl tails - American Chemical Society [acs.digitellinc.com]
- 6. Synthetic route to the herbicide Halauxifen-methyl_Chemicalbook [chemicalbook.com]
- 7. Frontiers | Corn tolerance to florpyrauxifen-benzyl rates and its mixture with atrazine and mesotrione [frontiersin.org]
- 8. AU2015204348A1 - Process for the preparation of 4-amino-3-chloro-5-fluoro-6-(substituted)picolinates - Google Patents [patents.google.com]
- 9. EP2901857A1 - Process for the preparation of 3-chloro-4,5,6-trifluoro-picolinonitrile - Google Patents [patents.google.com]
- 10. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution [mdpi.com]
Application Notes and Protocols: Protecting Group Strategies for 4-Fluoro-3-methylpyridine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide on protecting group strategies for reactions involving 4-Fluoro-3-methylpyridine hydrochloride. The pyridine nitrogen in this compound, while protonated in its hydrochloride form, can be nucleophilic and/or basic under various reaction conditions, potentially leading to undesired side reactions or catalyst inhibition. The use of appropriate protecting groups can circumvent these issues, enabling a broader range of chemical transformations. This document outlines two primary strategies for the protection of the pyridine nitrogen: formation of a pyridine N-oxide and complexation with borane.
Introduction to Protecting Group Strategies
In the synthesis of complex molecules, protecting groups are essential tools to temporarily block a reactive functional group, allowing for chemical modifications at other positions of the molecule. For pyridine derivatives such as 4-Fluoro-3-methylpyridine, the nitrogen atom is often the most nucleophilic and basic site. Its reactivity can interfere with various synthetic transformations.
The hydrochloride salt of 4-Fluoro-3-methylpyridine provides some degree of protection by protonating the nitrogen. However, this protection is pH-dependent and may not be compatible with reactions carried out under basic or neutral conditions, or with reagents sensitive to acidic protons. In such cases, the use of a more robust protecting group is necessary.
This guide focuses on two effective protecting groups for the pyridine nitrogen:
-
N-Oxide: The formation of a pyridine N-oxide significantly reduces the nucleophilicity and basicity of the nitrogen atom. The N-oxide can also influence the regioselectivity of electrophilic aromatic substitution.[1]
-
Borane Complex: The lone pair of the pyridine nitrogen can form a stable complex with borane (BH3). This complex effectively masks the nucleophilicity of the nitrogen and is stable to a variety of reaction conditions.[2]
Decision Workflow for Protecting Group Strategy
The choice of whether to use a protecting group, and which one to select, depends on the specific reaction conditions and the desired transformation. The following diagram illustrates a general decision-making workflow.
Caption: Decision workflow for employing a protecting group strategy.
Experimental Protocols
General Considerations
-
This compound should be neutralized to the free base, 4-Fluoro-3-methylpyridine, before the introduction of most protecting groups. This can be achieved by treatment with a suitable base (e.g., NaHCO₃, Na₂CO₃, or Et₃N) followed by extraction with an organic solvent.
-
All reactions should be performed in a well-ventilated fume hood using appropriate personal protective equipment.
Strategy 1: Pyridine N-Oxide Protection
The formation of an N-oxide is a common strategy to deactivate the pyridine nitrogen towards electrophiles and to direct electrophilic substitution to the 4-position.[1]
This protocol is adapted from a general procedure for the oxidation of pyridines.[3]
Reaction Scheme:
Experimental Protocol:
-
To a solution of 4-Fluoro-3-methylpyridine (1.0 eq) in a suitable solvent (e.g., dichloromethane or chloroform) at 0 °C, add meta-chloroperoxybenzoic acid (m-CPBA, 1.1-1.5 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with the solvent and wash with a saturated aqueous solution of sodium bicarbonate to remove excess m-CPBA and the resulting m-chlorobenzoic acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-Fluoro-3-methylpyridine N-oxide.
-
Purify the product by column chromatography on silica gel if necessary.
Table 1: Reaction Parameters for N-Oxide Formation
| Parameter | Value | Reference |
| Starting Material | 4-Fluoro-3-methylpyridine | - |
| Reagent | m-CPBA | [3] |
| Stoichiometry | 1.1 - 1.5 equivalents | [3] |
| Solvent | Dichloromethane or Chloroform | [3] |
| Temperature | 0 °C to room temperature | [3] |
| Reaction Time | 12 - 24 hours | [3] |
| Typical Yield | 80 - 95% | General expectation |
The N-oxide can be removed to regenerate the pyridine using various reducing agents. A mild and efficient method involves the use of diboron reagents.[4]
Reaction Scheme:
Experimental Protocol:
-
To a solution of 4-Fluoro-3-methylpyridine N-oxide (1.0 eq) in a suitable solvent (e.g., acetonitrile or THF), add bis(pinacolato)diboron ((pinB)₂, 1.1 eq).
-
Heat the reaction mixture at 70-80 °C and monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel if necessary.
Table 2: Reaction Parameters for N-Oxide Deprotection
| Parameter | Value | Reference |
| Starting Material | 4-Fluoro-3-methylpyridine N-oxide | - |
| Reagent | Bis(pinacolato)diboron ((pinB)₂) | [4] |
| Stoichiometry | 1.1 equivalents | [4] |
| Solvent | Acetonitrile or THF | [4] |
| Temperature | 70 - 80 °C | [4] |
| Reaction Time | 10 - 24 hours | [4] |
| Typical Yield | High | [4] |
Strategy 2: Borane Complex Protection
The formation of a pyridine-borane complex is an effective way to protect the nitrogen lone pair, for instance, during reactions that are sensitive to the basicity of the pyridine.[2][5]
This protocol is based on a general procedure for the formation of pyridine-borane complexes.[6]
Reaction Scheme:
Experimental Protocol:
-
To a solution of 4-Fluoro-3-methylpyridine (1.0 eq) in an anhydrous solvent (e.g., THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of borane-tetrahydrofuran complex (BH₃·THF, 1.0 M in THF, 1.0-1.2 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Carefully quench the excess borane by the slow addition of methanol at 0 °C.
-
Remove the solvent under reduced pressure to obtain the crude 4-Fluoro-3-methylpyridine-borane complex, which can often be used in the next step without further purification.
Table 3: Reaction Parameters for Borane Complex Formation
| Parameter | Value | Reference |
| Starting Material | 4-Fluoro-3-methylpyridine | - |
| Reagent | Borane-tetrahydrofuran complex (BH₃·THF) | [6] |
| Stoichiometry | 1.0 - 1.2 equivalents | [6] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | [6] |
| Temperature | 0 °C to room temperature | [6] |
| Reaction Time | 1 - 2 hours | [6] |
| Typical Yield | Quantitative | [6] |
The borane protecting group can be readily removed under acidic conditions.[2]
Reaction Scheme:
Experimental Protocol:
-
Dissolve the 4-Fluoro-3-methylpyridine-borane complex in a suitable solvent (e.g., methanol or ethanol).
-
Add an aqueous acid (e.g., 2 M HCl) and stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until gas evolution (hydrogen) ceases.
-
Neutralize the reaction mixture with a base (e.g., saturated aqueous NaHCO₃).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-Fluoro-3-methylpyridine.
Table 4: Reaction Parameters for Borane Deprotection
| Parameter | Value | Reference |
| Starting Material | 4-Fluoro-3-methylpyridine-Borane Complex | - |
| Reagent | Aqueous HCl (e.g., 2 M) | [2] |
| Solvent | Methanol or Ethanol | [2] |
| Temperature | Room temperature to 50 °C | [2] |
| Reaction Time | 1 - 4 hours | [2] |
| Typical Yield | High | [2] |
Workflow Visualization
The following diagram illustrates the general experimental workflow for a synthesis involving a protecting group strategy with 4-Fluoro-3-methylpyridine.
Caption: General experimental workflow for a protected synthesis.
Conclusion
The use of N-oxide and borane-based protecting groups provides robust strategies for the selective functionalization of 4-Fluoro-3-methylpyridine. The choice of the protecting group should be carefully considered based on the specific reaction conditions. The protocols provided herein offer a starting point for the development of synthetic routes requiring the masking of the pyridine nitrogen's reactivity. Researchers are encouraged to optimize the reaction conditions for their specific applications.
References
Troubleshooting & Optimization
Technical Support Center: 4-Fluoro-3-methylpyridine Hydrochloride Reactions
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-Fluoro-3-methylpyridine hydrochloride reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing 4-Fluoro-3-methylpyridine?
A1: The two primary synthetic routes for 4-Fluoro-3-methylpyridine are the Balz-Schiemann reaction and nucleophilic aromatic substitution. The Balz-Schiemann reaction involves the diazotization of 4-Amino-3-methylpyridine followed by fluorination. Nucleophilic aromatic substitution typically involves the displacement of a suitable leaving group, such as a nitro or chloro group, from the 4-position of a 3-methylpyridine ring with a fluoride source.
Q2: Why is the hydrochloride salt of 4-Fluoro-3-methylpyridine often used?
A2: The hydrochloride salt of 4-Fluoro-3-methylpyridine is often prepared to enhance the compound's stability and improve its solubility in aqueous solutions. The free base can be unstable and prone to polymerization, especially in the presence of water.
Q3: What are the key safety precautions when working with fluorinating agents like HF-pyridine?
A3: Fluorinating agents such as hydrogen fluoride (HF) and its pyridine complex are highly corrosive and toxic. All manipulations should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and a full-face shield. It is crucial to have calcium gluconate gel readily available as an antidote for HF burns. Reactions are typically performed in plastic labware (e.g., polyethylene, Teflon) as HF reacts with glass.
Q4: How should 4-Fluoro-3-methylpyridine and its hydrochloride salt be stored?
A4: 4-Fluoro-3-methylpyridine is a flammable liquid and should be stored in a cool, dry, and well-ventilated area away from ignition sources.[1] The container should be tightly closed to prevent degradation. The hydrochloride salt is more stable but should also be stored in a tightly sealed container in a cool, dry place.
Troubleshooting Guide
Issue 1: Low Yield in Balz-Schiemann Reaction
| Potential Cause | Troubleshooting Steps |
| Incomplete diazotization | Ensure the reaction temperature is kept low (typically 0-5 °C) during the addition of the diazotizing agent (e.g., sodium nitrite) to prevent premature decomposition of the diazonium salt. Use a slight excess of the diazotizing agent. |
| Decomposition of the diazonium salt | The stability of the diazonium salt is critical. Avoid unnecessarily high temperatures during its formation and handling. For some substrates, isolating the diazonium tetrafluoroborate salt before thermal decomposition can improve yields. The use of alternative counterions like hexafluorophosphates (PF₆⁻) may also enhance stability and yield.[2] |
| Inefficient fluorination | The thermal decomposition of the diazonium tetrafluoroborate is a key step. The temperature and solvent can significantly impact the yield. Running the reaction in a non-polar solvent may enhance the conversion.[3] For unstable diazonium salts, using a high-boiling point inert liquid to dampen the salt can allow for a smoother decomposition at lower temperatures.[3] |
| Product loss during workup | 4-Fluoropyridines can be unstable in aqueous conditions, leading to the formation of polymeric byproducts.[4] Minimize contact with water during extraction and consider using anhydrous workup conditions where possible. The product is also volatile, so care must be taken during solvent removal. |
Issue 2: Formation of Impurities
| Potential Cause | Troubleshooting Steps |
| Polymeric byproducts | As mentioned, 4-fluoropyridines can polymerize in aqueous or acidic conditions.[4] Neutralize the reaction mixture carefully and extract the product promptly. Purification by distillation or chromatography should be performed as soon as possible after synthesis. |
| Hydroxylated byproduct (4-Hydroxy-3-methylpyridine) | This can form if the diazonium salt reacts with water. Ensure anhydrous or near-anhydrous conditions, especially during the fluorination step. |
| Unreacted starting material | Monitor the reaction by TLC or GC to ensure complete consumption of the starting amine. If the reaction stalls, a small additional portion of the diazotizing agent may be required. |
| Side reactions from thermal decomposition | The thermal decomposition of diazonium salts can sometimes lead to side reactions. Using milder conditions, such as photochemical decomposition or using alternative fluoride sources like organotrifluoroborates, might reduce byproduct formation.[5] |
Issue 3: Difficulty in Product Isolation and Purification
| Potential Cause | Troubleshooting Steps |
| Product volatility | 4-Fluoro-3-methylpyridine is a relatively volatile liquid. Use a rotary evaporator with care, and consider distillation for purification. |
| Formation of gummy or oily residues | This is often due to the formation of polymeric byproducts.[4] Attempt to separate the desired product by careful decantation or extraction before further purification. Washing the crude product with a non-polar solvent might help remove some impurities. |
| Co-distillation with solvent | Ensure the solvent used for extraction has a significantly different boiling point from the product to allow for effective separation by distillation. |
| Instability on chromatography media | If using column chromatography, silica gel can be acidic and may cause degradation of the product. Consider using deactivated silica or alumina for purification. |
Data Presentation
Table 1: Yield of Aryl Fluorides in Balz-Schiemann Reactions under Various Conditions
(Note: Data is for analogous compounds and serves as a reference for potential reaction optimization.)
| Aryl Diazonium Tetrafluoroborate | Solvent | Temperature (°C) | Yield (%) | Reference |
| 4-Methylbenzenediazonium | Chlorobenzene | 60 | 83 | [3] |
| 4-Methylbenzenediazonium | Hexane | 60 | 83 | [3] |
| 4-Methylbenzenediazonium | None (neat) | 60 | 43 | [3] |
| 4-Nitrobenzenediazonium | Chlorobenzene | 80 | 86 | [3] |
| 4-Nitrobenzenediazonium | Hexane | 60 | 87 | [3] |
| 4-(Ethoxycarbonyl)pyridine-3-diazonium | Chlorobenzene | 60 | 63 | [3] |
| 4-(Ethoxycarbonyl)pyridine-3-diazonium | Hexane | 60 | 66 | [3] |
| 4-Aminopyridine | HBF₄ (aq) | 5-9 (diazotization) | 20 (isolated) | [4] |
Table 2: Comparison of Synthetic Methods for Fluorinated Pyridines
(Note: Data is for analogous compounds.)
| Starting Material | Method | Fluorinating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
| 4-Amino-3-methylpyridine (analogous) | Balz-Schiemann | HBF₄ | Water | - | Likely similar to 4-aminopyridine (20%) | Adapted from[4] |
| Methyl 3-nitropyridine-4-carboxylate | Nucleophilic Aromatic Substitution | CsF | DMSO | 120 | 38 | [6] |
Experimental Protocols
Protocol 1: Synthesis of 4-Fluoro-3-methylpyridine via Balz-Schiemann Reaction (Adapted from a procedure for 4-Fluoropyridine[4])
Materials:
-
4-Amino-3-methylpyridine
-
48% aqueous solution of tetrafluoroboric acid (HBF₄)
-
Sodium nitrite (NaNO₂)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether, isopropanol)
Procedure:
-
In a suitable flask, dissolve 4-Amino-3-methylpyridine in the 48% aqueous HBF₄ solution. Gentle heating may be required.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite, maintaining the temperature below 5 °C. Stir for 30 minutes at this temperature after the addition is complete.
-
Allow the reaction mixture to warm to room temperature. The diazonium tetrafluoroborate salt may precipitate.
-
Isolate the diazonium salt by filtration if it precipitates, or proceed with the crude mixture.
-
Gently heat the diazonium salt (or the reaction mixture) to induce decomposition, which is indicated by the evolution of nitrogen gas. This step should be performed with caution as the decomposition can be exothermic.
-
After gas evolution ceases, cool the mixture and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
To form the hydrochloride salt, bubble dry HCl gas through the solution or add a solution of HCl in a suitable solvent until precipitation is complete.
-
Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.
Protocol 2: Synthesis of 4-Fluoro-3-methylpyridine via Nucleophilic Aromatic Substitution (General Procedure)
Materials:
-
4-Chloro-3-methylpyridine or 4-Nitro-3-methylpyridine
-
Anhydrous potassium fluoride (KF) or cesium fluoride (CsF)
-
Aprotic polar solvent (e.g., DMSO, DMF, Sulfolane)
-
Phase-transfer catalyst (e.g., 18-crown-6, tetrabutylammonium bromide) - optional but can improve reaction rate.
-
Hydrochloric acid (HCl) in a suitable solvent.
Procedure:
-
To a flask containing the starting material (4-chloro- or 4-nitro-3-methylpyridine) and the fluoride source, add the anhydrous aprotic polar solvent.
-
If using, add the phase-transfer catalyst.
-
Heat the reaction mixture to a high temperature (typically 120-200 °C) and monitor the reaction progress by TLC or GC.
-
After the reaction is complete, cool the mixture and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent.
-
Remove the solvent under reduced pressure.
-
Purify the crude 4-Fluoro-3-methylpyridine by distillation or column chromatography.
-
Dissolve the purified product in a suitable solvent and form the hydrochloride salt as described in Protocol 1.
Visualizations
Caption: Workflow for the Balz-Schiemann synthesis of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 3. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 5. Expanding the Balz-Schiemann Reaction: Organotrifluoroborates Serve as Competent Sources of Fluoride Ion for Fluoro-Dediazoniation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
overcoming solubility issues of 4-Fluoro-3-methylpyridine hydrochloride in THF
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 4-Fluoro-3-methylpyridine hydrochloride in Tetrahydrofuran (THF).
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in THF?
A1: this compound is a salt, making it a highly polar and ionic compound. Tetrahydrofuran (THF) is a relatively non-polar ether solvent. The significant difference in polarity between the ionic salt and the non-polar solvent is the primary reason for the poor solubility. The principle of "like dissolves like" governs solubility, and in this case, the solute and solvent are chemically dissimilar.
Q2: Is it possible to dissolve this compound in THF at all?
A2: While challenging, it is often possible to achieve a sufficient concentration for many synthetic applications. Complete dissolution to high concentrations may not be feasible, but several techniques can be employed to increase the dissolved amount to a practical level for subsequent reactions.
Q3: What are the main strategies to improve the solubility of this compound in THF?
A3: The primary strategies involve modifying the solvent system to increase its polarity, applying energy to overcome the crystal lattice energy of the salt, and reducing the particle size to increase the surface area for dissolution. These methods include the use of co-solvents, temperature adjustments, and physical modifications of the solid material.
Q4: Will heating the mixture improve solubility?
A4: In many cases, heating can increase the solubility of a solid in a liquid.[1] However, it is crucial to consider the thermal stability of this compound and the boiling point of THF (66 °C). Aggressive heating should be avoided to prevent decomposition of the compound or excessive solvent evaporation.
Q5: Are there any safety concerns I should be aware of when trying to dissolve this compound?
A5: Yes. THF can form explosive peroxides over time, especially when exposed to air and light. Always use freshly distilled or inhibitor-stabilized THF. When heating, do so cautiously in a well-ventilated area, away from ignition sources. Refer to the Safety Data Sheet (SDS) for this compound for specific handling precautions.
Troubleshooting Guide
Issue: The compound is not dissolving in THF at room temperature.
This is the most common issue. The following troubleshooting steps are presented in a logical progression.
Caption: Troubleshooting workflow for dissolving this compound in THF.
Experimental Protocols
-
Particle Size Reduction: If the this compound is crystalline, gently grind the solid to a fine powder using a mortar and pestle. This increases the surface area available for solvation.[2]
-
Initial Suspension: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), add the powdered this compound to the desired volume of anhydrous THF.
-
Stirring: Begin vigorous stirring to ensure the solid is well-suspended.
-
Gentle Heating: Gently warm the suspension to 40-50 °C using a water bath. Do not exceed this temperature range to avoid significant solvent loss and potential degradation.
-
Observation: Continue stirring at this temperature for 15-30 minutes. Observe for any visual signs of dissolution.
-
Cooling: If the compound dissolves, allow the solution to cool slowly to room temperature to check for precipitation. A stable solution at room temperature is the desired outcome.
If Protocol 1 is unsuccessful, the use of a polar aprotic co-solvent is recommended.
-
Initial Suspension: Prepare a suspension of the powdered compound in THF as described in Protocol 1.
-
Co-Solvent Selection: Choose a polar aprotic co-solvent that is miscible with THF and will not interfere with subsequent reactions. Common choices include Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Co-Solvent Addition: Add the co-solvent dropwise to the stirred suspension at room temperature. Start with a small volume (e.g., 1-5% of the total THF volume).
-
Observation: Observe for dissolution after each addition. Allow the mixture to stir for several minutes before adding more co-solvent.
-
Heating (Optional): If the compound still does not dissolve, you can combine this method with gentle heating as described in Protocol 1.
Table 1: Summary of Troubleshooting Strategies and Expected Outcomes
| Strategy | Principle | Expected Outcome | Considerations |
| Particle Size Reduction | Increases surface area to volume ratio.[2] | Faster dissolution rate. May slightly increase the amount that dissolves in a given time. | Simple and effective first step. |
| Gentle Heating | Increases kinetic energy, aiding in overcoming the crystal lattice energy.[1] | Increased solubility at elevated temperatures. | Compound may precipitate upon cooling. Check thermal stability. |
| Co-Solvent Addition | Increases the overall polarity of the solvent mixture. | Significant improvement in solubility. | The co-solvent must be compatible with downstream chemistry. |
| Sonication | Uses ultrasonic waves to induce cavitation, breaking apart solid agglomerates. | Can enhance the rate of dissolution. | May not significantly increase the equilibrium solubility. |
Advanced Troubleshooting: In-situ Free Base Generation
In some cases, particularly if the hydrochloride salt is intended for use in reactions sensitive to acids (e.g., Grignard reactions), it may be preferable to generate the free base in situ. This approach circumvents the solubility issue of the salt form.
References
- 1. Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. tetrahydrofuran thf solvent: Topics by Science.gov [science.gov]
Technical Support Center: Purification of 4-Fluoro-3-methylpyridine Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4-Fluoro-3-methylpyridine hydrochloride reaction products.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Purity After Initial Isolation | Incomplete reaction, leading to the presence of starting materials. Formation of isomeric byproducts (e.g., 2-fluoro-3-methylpyridine). Presence of residual solvents or reagents. | - Confirm reaction completion: Use techniques like TLC or NMR to ensure the reaction has gone to completion before workup. - Optimize reaction conditions: Adjust temperature, reaction time, or stoichiometry to minimize byproduct formation. - Employ appropriate purification techniques: Recrystallization or column chromatography are often effective for removing impurities. |
| Product Discoloration (Yellow or Brown) | Presence of colored impurities from the reaction. Degradation of the product, possibly due to heat or light exposure. | - Activated Carbon Treatment: Before recrystallization, treat a solution of the crude product with activated charcoal to adsorb colored impurities. - Avoid Excessive Heat: During purification steps, such as dissolving the compound for recrystallization, use the minimum necessary heat to prevent thermal degradation. - Protect from Light: Store the compound in an amber vial or a container protected from light. |
| Oiling Out During Recrystallization | The compound is coming out of solution above its melting point. The chosen solvent system is not optimal. The solution is too concentrated. | - Adjust the Solvent System: Try a different solvent or a mixture of solvents. For pyridine hydrochlorides, polar solvents like ethanol or isopropanol, or mixtures with less polar solvents like ethyl acetate or diethyl ether, can be effective.[1] - Increase Solvent Volume: Add more of the recrystallization solvent to ensure the compound remains dissolved at elevated temperatures. - Induce Crystallization at a Lower Temperature: After dissolving, allow the solution to cool slowly to room temperature before further cooling in an ice bath. Seeding with a small crystal of the pure product can also help. |
| Low Recovery Yield After Purification | The product has significant solubility in the recrystallization solvent, even at low temperatures. Loss of product during transfer steps. | - Select an Optimal Solvent: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[2] - Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product to ensure the solution is saturated. - Cool Thoroughly: Ensure the crystallization mixture is thoroughly cooled in an ice bath to maximize product precipitation. - Careful Handling: Minimize the number of transfer steps and ensure all equipment is rinsed with the cold recrystallization solvent to recover any adhered product. |
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Common impurities can include:
-
Unreacted Starting Materials: Such as 4-amino-3-methylpyridine if prepared via a diazotization-fluorination reaction.
-
Isomeric Byproducts: The formation of other fluorinated isomers, for example, 2-fluoro-3-methylpyridine, can occur depending on the synthetic route.
-
Residual Solvents: Solvents used in the reaction or initial workup (e.g., dichloromethane, ethyl acetate).
-
Water: Pyridine hydrochlorides can be hygroscopic.
-
Inorganic Salts: Byproducts from the reaction, such as sodium chloride if hydrochloric acid is neutralized.
Q2: What is a recommended method for the purification of this compound?
A2: Recrystallization is a highly effective method for purifying solid organic compounds like this compound. A suggested solvent system to try is a mixture of ethyl acetate and petroleum ether, as this has been shown to be effective for similar fluorinated picoline derivatives.[3]
Q3: How can I assess the purity of my this compound sample?
A3: The purity of your sample can be determined using several analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify the desired product and the presence of impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to analyze the free base form of the compound to determine its purity and identify volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive technique for quantifying the purity of the compound.
-
Titration: Acid-base titration can be used to determine the percentage of the hydrochloride salt.
Q4: My purified this compound is a yellow liquid, but I expect a solid. What could be the issue?
A4: 4-Fluoro-3-methylpyridine (the free base) is a yellow liquid.[4] If you have a liquid, it is possible that the hydrochloride salt has not formed or has dissociated. Ensure that the final product is isolated under acidic conditions to maintain the hydrochloride salt form, which is typically a solid.
Data Presentation
The following table summarizes typical purity data before and after purification of a fluorinated pyridine hydrochloride.
| Purification Stage | Purity (%) | Appearance | Common Impurities |
| Crude Product | ~93% | Yellow to brown solid | Starting materials, isomeric byproducts, residual solvents |
| After Recrystallization | >98% | White to off-white crystalline solid | Trace amounts of solvents or isomers |
Note: The purity of the crude product can vary depending on the success of the synthesis. A patent for the synthesis of 4-fluoropyridine hydrochloride reported a crude product with 7% impurity.[5]
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is a general guideline based on methods used for similar compounds and may require optimization.[3]
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent, such as a mixture of ethyl acetate and petroleum ether, and heat gently with stirring until the solid is completely dissolved.
-
(Optional) Decolorization: If the solution is colored, add a small amount of activated charcoal and boil the solution for a few minutes.
-
Hot Filtration: If charcoal was added or if there are any insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of this compound.
References
managing side reactions with 4-Fluoro-3-methylpyridine hydrochloride
Welcome to the technical support center for 4-Fluoro-3-methylpyridine Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate potential challenges and manage side reactions during their experiments with this versatile intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the primary reactive site of this compound in nucleophilic substitution reactions?
A1: The primary reactive site is the carbon atom at the 4-position, which is bonded to the fluorine atom. The pyridine ring, particularly when protonated as in the hydrochloride salt, is electron-deficient. This electronic characteristic makes the 4-position susceptible to nucleophilic attack, leading to the displacement of the fluoride ion, which is a good leaving group. Pyridines with leaving groups at the 2 and 4-positions are generally reactive towards nucleophiles through an addition-elimination mechanism.[1]
Q2: How does the hydrochloride salt form affect the reactivity of 4-Fluoro-3-methylpyridine?
A2: The hydrochloride salt form significantly enhances the reactivity of the pyridine ring towards nucleophiles. Protonation of the ring nitrogen makes the pyridine ring more electron-deficient, thereby activating the 4-position for nucleophilic aromatic substitution (SNAr). Studies on 4-halopyridines have shown that the protonated pyridinium form is substantially more reactive than the neutral form.[2][3][4] The salt form also improves solubility in some polar solvents and enhances stability for storage.[5]
Q3: What are the optimal conditions for performing a nucleophilic aromatic substitution (SNAr) with this compound?
A3: Optimal conditions are dependent on the specific nucleophile and solvent system. However, a general starting point involves a polar aprotic solvent such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN). The reaction often requires a base to neutralize the liberated HCl and to deprotonate the nucleophile if it is not already in its anionic form. The choice of base is critical; non-nucleophilic organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common choices to avoid competing reactions. Reaction temperatures can range from room temperature to elevated temperatures (e.g., 80-120 °C) to facilitate the substitution.
Q4: Can the methyl group at the 3-position participate in side reactions?
A4: Under strongly basic conditions, the methyl group's benzylic hydrogens can become acidic and potentially be deprotonated. This could lead to side reactions if electrophiles are present. However, under typical SNAr conditions with moderate bases, the reactivity of the methyl group is generally low compared to the substitution at the 4-position.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion to Product | 1. Insufficient reactivity of the nucleophile. 2. Reaction temperature is too low. 3. Inadequate base to neutralize HCl and deprotonate the nucleophile. 4. Inactive catalyst (if applicable). | 1. If possible, convert the nucleophile to a more reactive form (e.g., using NaH to deprotonate an alcohol or amine). 2. Gradually increase the reaction temperature in 10-20 °C increments, monitoring by TLC or LC-MS. 3. Ensure at least 2 equivalents of base are used: one to neutralize the HCl salt and one to react with the nucleophile. 4. Use a fresh batch of catalyst or consider a different catalyst system. |
| Formation of Multiple Products (Side Reactions) | 1. The nucleophile is reacting at other positions. 2. The base is acting as a nucleophile. 3. Reaction with the solvent. 4. Over-alkylation of the nucleophile. | 1. Lower the reaction temperature to improve selectivity. 2. Use a bulkier, non-nucleophilic base such as DIPEA or DBU. 3. Switch to a less reactive, non-nucleophilic solvent. 4. Use a slight excess of the this compound relative to the nucleophile. |
| Product Degradation | 1. Reaction temperature is too high. 2. The product is unstable to the basic or acidic conditions. | 1. Reduce the reaction temperature and extend the reaction time. 2. After the reaction is complete, perform a prompt aqueous work-up to neutralize the reaction mixture and remove the base. |
| Difficulty in Product Isolation/Purification | 1. The product is highly polar and water-soluble. 2. The product co-elutes with starting material or byproducts during chromatography. | 1. After aqueous work-up, extract with a more polar organic solvent like ethyl acetate or dichloromethane multiple times. If still problematic, consider salting out the aqueous layer. 2. Optimize the chromatography conditions by changing the solvent system, using a different stationary phase, or adding a modifier like triethylamine to the eluent to reduce tailing of basic compounds. |
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution (SNAr) with an Amine Nucleophile
This protocol describes a general procedure for the reaction of this compound with a generic primary or secondary amine.
Materials:
-
This compound
-
Amine nucleophile (R1R2NH)
-
Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
To a dry reaction flask under an inert atmosphere, add this compound (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material.
-
Add the amine nucleophile (1.1 eq) to the solution.
-
Add DIPEA (2.2 eq) dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into a separatory funnel containing ethyl acetate and saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Generalized mechanism for the SNAr reaction of 4-Fluoro-3-methylpyridine.
Caption: A logical workflow for troubleshooting common issues in reactions.
References
- 1. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 2. Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of halopyridines as quiescent affinity labels: inactivation of dimethylarginine dimethylaminohydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CAS 19524-08-4: 4-Chloro-3-methylpyridine hydrochloride [cymitquimica.com]
Technical Support Center: Optimizing Catalyst Loading for 4-Fluoro-3-methylpyridine Hydrochloride Cross-Coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst loading for the cross-coupling of 4-Fluoro-3-methylpyridine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with this compound challenging?
A1: The primary challenge arises from the pyridine nitrogen, which can coordinate with the palladium catalyst, leading to deactivation or the formation of inactive complexes.[1] The hydrochloride salt form means the pyridine nitrogen is protonated. This requires in-situ neutralization by a base for the cross-coupling reaction to proceed. The choice and amount of base are critical to both deprotonate the hydrochloride and facilitate the catalytic cycle without promoting side reactions.
Q2: How does the hydrochloride salt affect the initial catalyst loading?
A2: The hydrochloride salt itself doesn't directly dictate a higher initial catalyst loading. However, the need for an additional equivalent of base to neutralize the salt can influence the reaction environment. It is advisable to start with a slightly higher catalyst loading, in the range of 2-5 mol%, to compensate for any potential initial catalyst inhibition before the substrate is fully neutralized and participates in the catalytic cycle.[2]
Q3: What is the optimal type of base to use for this substrate?
A3: Inorganic bases are generally preferred for cross-coupling reactions involving pyridine hydrochloride. Stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective.[3] These bases are capable of neutralizing the hydrochloride salt and facilitating the transmetalation step in Suzuki-Miyaura coupling or the deprotonation of the amine in Buchwald-Hartwig amination. A screening of bases is recommended to find the optimal one for your specific reaction.
Q4: I am observing low to no conversion of my starting material. What are the likely causes?
A4: Low or no conversion can be attributed to several factors:
-
Incomplete Neutralization: Insufficient base may lead to the persistence of the protonated pyridine, which is unreactive. Ensure at least one extra equivalent of base is added to neutralize the hydrochloride salt.
-
Catalyst Deactivation: The pyridine nitrogen can poison the palladium catalyst.[1] The use of bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos can mitigate this by sterically shielding the palladium center.
-
Inactive Catalyst: If you are using a Pd(II) precatalyst, ensure your reaction conditions promote its reduction to the active Pd(0) species.[4]
-
Poor Reagent Quality: Ensure all reagents, especially the boronic acid/ester in Suzuki coupling, are pure and the solvents are anhydrous to prevent side reactions like protodeboronation.
Q5: How can I minimize the formation of homocoupling byproducts?
A5: Homocoupling of the boronic acid partner in Suzuki reactions is a common side reaction, often exacerbated by the presence of oxygen.[5] To minimize this:
-
Strictly Anaerobic Conditions: Thoroughly degas all solvents and maintain an inert atmosphere (argon or nitrogen) throughout the experiment.[5]
-
Control Stoichiometry: While a slight excess of the boronic acid (1.1-1.2 equivalents) is common, a large excess can promote homocoupling.
-
Lower Reaction Temperature: Higher temperatures can sometimes favor homocoupling. Consider running the reaction at a lower temperature for a longer duration.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield | Incomplete neutralization of hydrochloride. | Use at least 2-3 equivalents of a suitable base (e.g., K₃PO₄, Cs₂CO₃). |
| Catalyst deactivation by pyridine nitrogen. | Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). | |
| Inefficient oxidative addition. | Switch to a more reactive coupling partner (e.g., aryl bromide or iodide if using a chloride). Increase reaction temperature incrementally. | |
| Poor quality of reagents or solvents. | Use fresh, high-purity reagents and anhydrous solvents. Degas solvents thoroughly. | |
| Significant Homocoupling | Presence of oxygen. | Ensure rigorous exclusion of oxygen by using Schlenk techniques or a glovebox. |
| High reaction temperature. | Lower the reaction temperature and extend the reaction time. | |
| Large excess of boronic acid/ester. | Reduce the excess of the boronic acid/ester to 1.1-1.2 equivalents. | |
| Protodeboronation | Presence of water. | Use anhydrous solvents and reagents. Ensure the base is anhydrous. |
| Inappropriate base. | Screen different anhydrous bases. Sometimes, a weaker base can be beneficial. | |
| Inconsistent Results | Variable quality of catalyst or reagents. | Use a fresh batch of catalyst and reagents from a reliable supplier. |
| Inconsistent inert atmosphere. | Ensure consistent and thorough degassing and maintenance of an inert atmosphere. |
Data Presentation
Table 1: Recommended Starting Conditions for Catalyst Loading Optimization
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination |
| Catalyst Loading (mol%) | 1 - 5 | 1 - 5 |
| Ligand | XPhos, SPhos, RuPhos | XPhos, RuPhos, BrettPhos |
| Ligand:Pd Ratio | 1.5:1 to 2:1 | 1.5:1 to 2:1 |
| Base | K₃PO₄, Cs₂CO₃ | NaOtBu, LHMDS, K₃PO₄ |
| Base Equivalents | 2 - 3 | 2 - 3 |
| Solvent | Dioxane/H₂O, Toluene | Toluene, Dioxane |
| Temperature (°C) | 80 - 110 | 80 - 110 |
Table 2: Effect of Catalyst Loading on Reaction Yield (Illustrative)
| Catalyst Loading (mol%) | Ligand (mol%) | Yield (%) - Suzuki-Miyaura | Yield (%) - Buchwald-Hartwig |
| 1 | 2 | 45 | 40 |
| 2 | 4 | 75 | 70 |
| 3 | 6 | 85 | 82 |
| 5 | 10 | 86 | 83 |
Note: These are illustrative yields and will vary depending on the specific coupling partners and reaction conditions.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: To a flame-dried Schlenk tube, add this compound (1.0 equiv), the arylboronic acid or ester (1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).
-
Catalyst and Ligand Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%) and the phosphine ligand (e.g., XPhos, 2-6 mol%).
-
Inert Atmosphere: Seal the tube and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water 10:1) via syringe.
-
Reaction: Heat the reaction mixture to 90-110 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: To a flame-dried Schlenk tube, add this compound (1.0 equiv) and the base (e.g., sodium tert-butoxide, 2.5 equiv).
-
Catalyst and Ligand Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-3 mol%) and the phosphine ligand (e.g., RuPhos, 2-6 mol%).
-
Inert Atmosphere: Seal the tube and evacuate and backfill with argon or nitrogen three times.
-
Reagent and Solvent Addition: Add the amine (1.2 equiv) and degassed anhydrous solvent (e.g., toluene) via syringe.
-
Reaction: Heat the reaction mixture to 90-110 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, concentrate, and purify the crude product by flash column chromatography.
Visualizations
Figure 1: Generalized Palladium-Catalyzed Cross-Coupling Cycle
Figure 2: Troubleshooting Workflow for Low Yield
Figure 3: Catalyst Loading Optimization Logic
References
- 1. Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids mediated by PyBroP and the one-pot chemo- and regioselective construction of two distinct aryl–aryl bonds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
preventing decomposition of 4-Fluoro-3-methylpyridine hydrochloride during reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 4-Fluoro-3-methylpyridine hydrochloride during chemical reactions.
Troubleshooting Guide
This guide addresses common issues encountered during reactions involving this compound, offering potential causes and solutions to minimize decomposition and improve reaction outcomes.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Yield of Desired Product | Decomposition of the starting material due to reaction conditions. | - Verify pH: Avoid strongly acidic or basic conditions if hydrolysis or undesired side reactions are a concern. The hydrochloride salt is acidic and may catalyze hydrolysis in the presence of water.[1] - Control Temperature: Run the reaction at the lowest effective temperature to minimize thermal decomposition. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Dry Solvents: Use anhydrous solvents to prevent hydrolysis of the fluoropyridine. |
| Formation of 4-hydroxy-3-methylpyridine or its derivatives | Hydrolysis of the C-F bond. This is a known decomposition pathway for 4-fluoropyridines, especially under acidic conditions in the presence of water.[1][2] | - Strict Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried. Use techniques such as distilling solvents over a suitable drying agent. - Neutralize the HCl Salt In Situ: If the free base is required for the reaction, consider a carefully controlled in situ neutralization with a non-nucleophilic base immediately before the reaction. - Buffer the Reaction: If possible, use a non-nucleophilic buffer to maintain a neutral pH. |
| Formation of Unexpected Side Products | Nucleophilic Aromatic Substitution (SNAr) with solvent or other reagents. The fluorine atom at the 4-position is susceptible to displacement by nucleophiles.[3][4][5][6][7] | - Solvent Selection: Choose a non-nucleophilic solvent (e.g., toluene, THF, dioxane). Avoid nucleophilic solvents like alcohols or amines unless they are intended reactants. - Reagent Compatibility: Carefully consider the nucleophilicity of all reagents in the reaction mixture. If a strong nucleophile is not the intended reactant, it may need to be protected or replaced. - Temperature Control: SNAr reactions are often accelerated by heat. Lowering the reaction temperature can help to minimize undesired substitution reactions. |
| Inconsistent Reaction Results | Purity and stability of the starting material. | - Purity Check: Verify the purity of the this compound using appropriate analytical methods (e.g., NMR, LC-MS). - Proper Storage: Store the compound in a cool, dry, and dark place in a tightly sealed container to prevent degradation.[8] The hydrochloride salt form generally offers enhanced stability compared to the free base.[9] |
Frequently Asked Questions (FAQs)
Q1: What are the main decomposition pathways for this compound during a reaction?
A1: The two primary decomposition pathways are:
-
Hydrolysis: In the presence of water, particularly under acidic conditions, the fluorine atom can be displaced by a hydroxyl group to form 4-hydroxy-3-methylpyridine. The acidic nature of the hydrochloride salt can catalyze this process.[1][2]
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient pyridine ring makes the fluorine atom a good leaving group. Strong nucleophiles present in the reaction mixture can displace the fluoride, leading to the formation of 4-substituted-3-methylpyridine derivatives.[3][4][5][6][7]
Q2: How can I minimize the risk of hydrolysis?
A2: To minimize hydrolysis, it is crucial to maintain strictly anhydrous reaction conditions. This includes using dry solvents and reagents and performing the reaction under an inert atmosphere. If the presence of water is unavoidable, running the reaction at a lower temperature may slow down the rate of hydrolysis.
Q3: Is it necessary to neutralize the hydrochloride salt before use?
A3: Neutralization depends on the specific reaction. If the reaction is sensitive to acidic conditions or if the free base is the required reactant, in situ neutralization with a non-nucleophilic base is recommended. However, for reactions that are tolerant of mild acidity, the hydrochloride salt can often be used directly. Keep in mind that the free base is generally less stable than the hydrochloride salt.
Q4: What are the best practices for storing this compound?
A4: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and sources of ignition.[8] Proper storage is essential to maintain its purity and prevent degradation over time.
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution (SNAr) with Minimized Decomposition
This protocol provides a general methodology for reacting this compound with a nucleophile while minimizing decomposition.
Materials:
-
This compound
-
Nucleophile (e.g., an amine, thiol, or alcohol)
-
Non-nucleophilic base (e.g., DIPEA, triethylamine, or potassium carbonate)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile)
-
Anhydrous workup solvents (e.g., ethyl acetate, diethyl ether)
-
Brine solution
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the starting material in the chosen anhydrous polar aprotic solvent.
-
Add the non-nucleophilic base (1.1 - 2.0 eq) to the solution to neutralize the HCl and liberate the free base in situ. Stir for 10-15 minutes at room temperature.
-
Add the nucleophile (1.0 - 1.5 eq) to the reaction mixture.
-
Stir the reaction at the desired temperature (starting from room temperature and gently heating if necessary) and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Visualizations
Caption: Decomposition pathways of this compound.
Caption: Troubleshooting workflow for reactions with 4-Fluoro-3-methylpyridine HCl.
References
- 1. Preparation and stability of 4-fluoropyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 3. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. CAS 19524-08-4: 4-Chloro-3-methylpyridine hydrochloride [cymitquimica.com]
Technical Support Center: A Troubleshooting Guide for Suzuki Reactions with Fluorinated Pyridines
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving fluorinated pyridines.
Frequently Asked Questions (FAQs)
Q1: Why are Suzuki reactions with fluorinated pyridines often challenging?
A1: Several factors contribute to the challenges encountered in Suzuki couplings with fluorinated pyridines:
-
Strong Carbon-Fluorine Bond: The C-F bond is the strongest carbon-halogen bond, making its cleavage in the oxidative addition step of the catalytic cycle energetically demanding.[1]
-
Pyridine Nitrogen Inhibition: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to the deactivation of the active catalytic species. This is a common issue with nitrogen-containing heterocycles in cross-coupling reactions.[2][3]
-
Electron-Deficient Ring: The highly electronegative fluorine atom decreases the electron density of the pyridine ring.[4] This can affect the oxidative addition step and the overall reactivity of the substrate.[1]
-
Proneness to Side Reactions: Fluorinated pyridines and their boronic acid derivatives can be susceptible to side reactions such as protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[2]
Q2: What are the most common side reactions observed, and how can they be minimized?
A2: The most prevalent side reactions are protodeboronation and homo-coupling.
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, which is replaced by a C-H bond, leading to the loss of the starting material.[2] Heteroaryl boronic acids, especially those with electron-withdrawing groups like a fluorinated pyridine ring, are particularly susceptible.[2]
-
Homo-coupling: This is the reaction of two molecules of the aryl halide or two molecules of the boronic acid to form a symmetrical biaryl compound.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your Suzuki reactions with fluorinated pyridines.
Problem 1: Low or No Yield of the Desired Product
| Potential Cause | Troubleshooting Step |
| Catalyst Inactivation | The pyridine nitrogen can poison the palladium catalyst.[2] Use bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos to sterically hinder the coordination of the pyridine nitrogen to the palladium center.[1][2] |
| Suboptimal Reaction Conditions | The choice of catalyst, ligand, base, and solvent is highly interdependent and critical for success.[2] A systematic optimization of these parameters is often necessary. |
| Poor Reactivity of the Fluorinated Pyridine | The strong C-F bond can make oxidative addition difficult.[1] Consider using a more active catalyst system, such as one with a bulky, electron-rich ligand.[1] Higher reaction temperatures may also be required, but should be optimized to avoid decomposition.[2] |
| Decomposition of Boronic Acid | Protodeboronation can consume your starting material.[2] Use milder bases and anhydrous solvents.[2] |
Problem 2: Presence of Significant Side Products
| Side Product Observed | Potential Cause | Troubleshooting Step |
| Protodeboronated Byproduct | The boronic acid is unstable under the reaction conditions.[2] | Use a milder base (e.g., K₃PO₄, Cs₂CO₃).[2] Minimize the amount of water in the reaction.[2] Consider using a boronic ester, which can be more stable.[5] |
| Homo-coupled Products | Inadequate degassing of the reaction mixture. | Ensure all solvents and the reaction vessel are thoroughly degassed with an inert gas (e.g., argon or nitrogen) before adding the catalyst.[2] |
| Unidentified Impurities | Decomposition of starting materials or product at high temperatures. | Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and avoid prolonged heating.[2] |
Data on Reaction Conditions
The following tables provide a summary of reaction conditions that have been used for Suzuki-Miyaura couplings involving a pyridine sulfonyl fluoride, which can serve as a starting point for optimizing reactions with fluorinated pyridines.
Table 1: Base Optimization for the Synthesis of 2-(Thiophen-2-yl)pyridine [6]
| Entry | Base | Yield (%) - dry | Yield (%) - not dry | Yield (%) - dioxane/water 4:1 |
| 1 | Li₃PO₄ | 0 | 4 | 19 |
| 2 | Na₃PO₄ | 39 | 41 | 75 |
| 3 | K₃PO₄ | 51 | 17 | 11 |
| 4 | NaF | 14 | 4 | 37 |
| 5 | KF | 51 | 24 | 54 |
| 6 | KHF₂ | 76 | 25 | 26 |
| 7 | CsF | 69 | 8 | 58 |
| 8 | Na₂CO₃ | 33 | 7 | 35 |
| 9 | K₂CO₃ | 26 | 19 | 25 |
| 10 | Cs₂CO₃ | 15 | 9 | 10 |
Reaction conditions: PyFluor (0.3 mmol), 2-thiopheneboronic acid pinacol ester (0.45 mmol), Pd(dppf)Cl₂ (0.03 mmol), base (0.9 mmol), solvent mixture (1 mL).[6]
Table 2: Solvent Effects on the Reaction of PyFluor with 2-Thiopheneboronic Acid Pinacol Ester [6]
| Entry | Solvent | Water Content | Temperature (°C) | Yield (%) |
| 1 | Toluene | - | 100 | Low |
| 2 | Toluene | Added | 100 | Increased |
| 3 | Dioxane | - | 100 | Better |
| 4 | Dioxane | 20% | 100 | 72 |
| 5 | Dioxane | >20% | 100 | Decreased |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Fluorinated Pyridine with an Arylboronic Acid
This protocol is a general starting point and should be optimized for specific substrates.
-
Reaction Setup: To a dry Schlenk flask, add the fluorinated pyridine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%) to the flask under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time, monitoring the progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A decision tree for troubleshooting Suzuki reactions of fluorinated pyridines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
characterization of impurities from 4-Fluoro-3-methylpyridine hydrochloride synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 4-Fluoro-3-methylpyridine hydrochloride.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete diazotization of the starting amine. | Ensure the reaction temperature is maintained between 0-5 °C during the addition of sodium nitrite. Use freshly prepared sodium nitrite solution. |
| Decomposition of the diazonium salt intermediate. | Avoid exposing the reaction mixture to high temperatures or direct sunlight. Proceed to the fluorination step immediately after the diazotization is complete. | |
| Inefficient fluorination. | Use a suitable fluorinating agent such as anhydrous HF-pyridine or perform a Balz-Schiemann reaction with HBF4. Ensure all reagents and solvents are anhydrous, as water can lead to the formation of hydroxy-pyridines.[1] | |
| Formation of Multiple Products (Low Regioselectivity) | Non-selective direct fluorination of 3-methylpyridine. | Employ a synthesis strategy that offers higher regioselectivity, such as the diazotization of 4-amino-3-methylpyridine.[1] |
| Isomerization during the reaction. | Control the reaction temperature and minimize reaction time to reduce the likelihood of side reactions and isomerization. | |
| Presence of Impurities in the Final Product | Unreacted starting materials. | Optimize the stoichiometry of the reagents and monitor the reaction progress using TLC or HPLC to ensure complete conversion of the starting material. |
| Formation of 4-hydroxy-3-methylpyridine. | This is a common byproduct if water is present during the fluorination of the diazonium salt. Ensure strictly anhydrous conditions.[1] | |
| Residual solvents. | Use appropriate purification techniques such as recrystallization or column chromatography, followed by drying under high vacuum. | |
| Difficulty in Isolating the Product | The product is unstable as a free base. | Isolate the product as its hydrochloride salt to improve stability and ease of handling.[2] |
| Polymerization of the product. | 4-fluoropyridine is known to be unstable and can polymerize, especially in the presence of water. Handle the purified free base in an inert and dry atmosphere and convert it to the hydrochloride salt promptly.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and regioselective method is the diazotization of 4-amino-3-methylpyridine, followed by a fluorination reaction, such as the Balz-Schiemann reaction. This approach generally offers better control over the position of the fluorine atom compared to direct fluorination of 3-methylpyridine.
Q2: What are the critical parameters to control during the diazotization step?
The critical parameters for the diazotization of 4-amino-3-methylpyridine are temperature and the rate of addition of the nitrosating agent (e.g., sodium nitrite). The reaction should be maintained at a low temperature (typically 0-5 °C) to prevent the premature decomposition of the resulting diazonium salt. Slow, portion-wise addition of the nitrosating agent is also crucial for the same reason.
Q3: I am observing a significant amount of a hydroxylated byproduct. What is the likely cause and how can I prevent it?
The presence of 4-hydroxy-3-methylpyridine is a strong indication of water contamination in your reaction. The diazonium salt intermediate is highly reactive towards water. To prevent this, ensure that all glassware is thoroughly dried, and use anhydrous solvents and reagents for the fluorination step.
Q4: How can I effectively remove unreacted 4-amino-3-methylpyridine from my final product?
Unreacted starting material can often be removed through careful pH adjustment and extraction. The basicity of the starting amine and the final product are different, which can be exploited for separation. Alternatively, column chromatography on silica gel can be an effective purification method.
Q5: Is 4-Fluoro-3-methylpyridine stable as a free base?
Fluorinated pyridines, particularly 4-fluoropyridines, can be unstable as free bases and may be prone to polymerization or degradation, especially when exposed to moisture.[3] It is highly recommended to convert the purified product to its hydrochloride salt, which is generally more stable and easier to handle and store.[2]
Impurity Characterization
The following table summarizes potential impurities that may be observed during the synthesis of this compound, along with their likely origin and typical analytical characteristics.
| Impurity Name | Structure | Origin | Typical HPLC Retention Time (Relative) | Expected m/z [M+H]⁺ |
| 4-amino-3-methylpyridine | Unreacted starting material | Earlier than the product | 109.15 | |
| 4-hydroxy-3-methylpyridine | Reaction of diazonium salt with water | Earlier than the product | 110.13 | |
| 3-methylpyridine | Starting material for an alternative route or byproduct | Earlier than the product | 94.13 | |
| 2-Fluoro-3-methylpyridine | Isomeric byproduct from non-selective fluorination | Similar to the product | 112.12 | |
| 5-Fluoro-3-methylpyridine | Isomeric byproduct from non-selective fluorination | Similar to the product | 112.12 |
Experimental Protocols
Protocol 1: Synthesis of 4-Fluoro-3-methylpyridine via Diazotization-Fluorination
-
Diazotization:
-
Dissolve 4-amino-3-methylpyridine in a suitable acidic medium (e.g., 48% HBF₄ or a mixture of HCl and an organic solvent) in a three-necked flask equipped with a thermometer, a dropping funnel, and a mechanical stirrer.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5 °C.
-
Stir the reaction mixture for an additional 30 minutes at 0-5 °C after the addition is complete.
-
-
Fluorination (Balz-Schiemann Reaction):
-
If using HBF₄, the diazonium tetrafluoroborate salt may precipitate. Isolate the salt by filtration and wash it with cold ether.
-
Gently heat the isolated diazonium salt under vacuum to induce thermal decomposition, which will yield 4-Fluoro-3-methylpyridine.
-
Alternatively, if using another fluorinating source, add it to the in-situ generated diazonium salt solution according to the specific protocol for that reagent.
-
-
Work-up and Purification:
-
Carefully neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Hydrochloride Salt Formation:
-
Dissolve the purified 4-Fluoro-3-methylpyridine in a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).
-
Slowly bubble dry HCl gas through the solution or add a solution of HCl in a compatible solvent (e.g., HCl in isopropanol).
-
The hydrochloride salt will precipitate. Isolate the solid by filtration, wash with cold solvent, and dry under vacuum.
-
Protocol 2: HPLC Method for Impurity Profiling
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Visualizations
Caption: Synthesis pathway for 4-Fluoro-3-methylpyridine HCl and a key side reaction.
Caption: Workflow for the identification and characterization of impurities.
References
alternative work-up procedures for 4-Fluoro-3-methylpyridine hydrochloride reactions
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the work-up procedures for reactions involving 4-Fluoro-3-methylpyridine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: After quenching my reaction, I'm struggling to extract my 4-Fluoro-3-methylpyridine product into the organic layer. What's going wrong?
A1: This is a common issue when your product is the hydrochloride salt. The protonated pyridine nitrogen makes the molecule highly soluble in the aqueous layer. To enable extraction into an organic solvent like dichloromethane (CH2Cl2) or ethyl acetate (EtOAc), you must first neutralize the mixture with a base to deprotonate the pyridine and form the free base. Ensure the pH of the aqueous layer is basic (pH > 8) before extraction.
Q2: What is the best base to use for neutralizing the this compound?
A2: A weak inorganic base is typically recommended to avoid potential side reactions. Saturated aqueous sodium bicarbonate (NaHCO3) or sodium carbonate (Na2CO3) solutions are excellent choices. They are strong enough to deprotonate the pyridinium salt but mild enough to prevent degradation of sensitive functional groups. Add the base slowly and carefully, as effervescence (CO2 evolution) will occur.[1] Strong bases like sodium hydroxide (NaOH) can be used but may promote side reactions if other sensitive functionalities are present.
Q3: I've neutralized the reaction, but now I have a persistent emulsion during extraction. How can I resolve this?
A3: Emulsions are common in acid-base work-ups. Here are several strategies to break them:
-
Add Brine: Add a saturated aqueous solution of sodium chloride (NaCl). This increases the ionic strength of the aqueous phase, which can help force the separation of the layers.
-
Patience: Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes).
-
Filtration: Filter the entire mixture through a pad of Celite or glass wool. This can help break up the microscopic droplets that form the emulsion.
-
Dilution: Dilute the organic layer with more of the same solvent.
Q4: My final product is contaminated with a brown, gummy polymer-like substance. What is it and how can I avoid it?
A4: Fluoropyridines can be unstable, especially in the presence of water, and may be prone to polymerization or hydrolysis to form N-(4'-pyridyl)-4-pyridone type byproducts, which often appear as brown solids or gums.[1] To mitigate this, consider performing the neutralization and extraction at a lower temperature (e.g., in an ice bath) and minimizing the time the product is in contact with the aqueous phase.[1]
Q5: I'm having trouble purifying my 4-Fluoro-3-methylpyridine product by column chromatography on silica gel. The product is streaking badly (tailing). What can I do?
A5: The basic nitrogen atom of the pyridine ring interacts strongly with the acidic silanol groups on the surface of the silica gel, causing poor separation and tailing. To solve this, add a small amount of a basic modifier to your eluent system.[2] Typically, adding 0.5-1% triethylamine (Et3N) or pyridine to the mobile phase will neutralize the acidic sites on the silica and lead to much sharper peaks and better separation.[2]
Troubleshooting Guides
Issue 1: Low Yield After Aqueous Work-up
Low recovery of the final product is a frequent challenge. This guide provides a systematic approach to diagnosing the cause.
References
Validation & Comparative
Comparative Reactivity Analysis: 4-Fluoro-3-methylpyridine HCl vs. 4-Chloro-3-methylpyridine HCl in Key Organic Transformations
A comprehensive guide for researchers, scientists, and drug development professionals on the reactivity and synthetic utility of 4-fluoro-3-methylpyridine hydrochloride and 4-chloro-3-methylpyridine hydrochloride. This report details their comparative performance in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, supported by experimental data and detailed protocols.
The selection of appropriate building blocks is a critical decision in the design of efficient and robust synthetic routes in pharmaceutical and materials science. Halogenated pyridines are a versatile class of intermediates, offering multiple avenues for functionalization. This guide provides an in-depth comparison of the reactivity of two closely related analogues: this compound and 4-chloro-3-methylpyridine hydrochloride. Their performance in key organic transformations, namely Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Buchwald-Hartwig amination), is evaluated based on established chemical principles and available experimental data.
Executive Summary of Reactivity
The primary determinant of reactivity for these compounds is the nature of the halogen at the 4-position of the pyridine ring. The high electronegativity of fluorine and the relative strengths of the carbon-halogen bonds dictate the suitability of each substrate for different types of transformations.
-
Nucleophilic Aromatic Substitution (SNAr): this compound is the more reactive substrate. The strong electron-withdrawing nature of the fluorine atom activates the pyridine ring for nucleophilic attack, and fluoride is a better leaving group in this context compared to chloride. The general reactivity trend for SNAr reactions is F > Cl > Br > I.[1][2]
-
Palladium-Catalyzed Cross-Coupling Reactions: 4-Chloro-3-methylpyridine hydrochloride is the more reactive partner in Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The rate-determining step in these catalytic cycles is often the oxidative addition of the palladium catalyst to the carbon-halogen bond. The weaker carbon-chlorine bond is more readily cleaved by the palladium catalyst than the stronger carbon-fluorine bond. The general reactivity order for these cross-coupling reactions is I > Br > Cl >> F.[3][4]
Comparative Performance Data
The following tables summarize the expected and reported performance of this compound and 4-chloro-3-methylpyridine hydrochloride in key chemical reactions. While direct, side-by-side comparative studies under identical conditions are limited in the published literature, the data presented is compiled from analogous reactions and established reactivity principles to provide a reliable guide for reaction planning.
Nucleophilic Aromatic Substitution (SNAr) with Amines
| Substrate | Nucleophile | Product | Expected Relative Rate | Representative Yield | Reference |
| 4-Fluoro-3-methylpyridine HCl | Morpholine | 4-(Morpholin-4-yl)-3-methylpyridine | Faster | High | [1][2] |
| 4-Chloro-3-methylpyridine HCl | Morpholine | 4-(Morpholin-4-yl)-3-methylpyridine | Slower | Moderate to High | [5] |
Suzuki-Miyaura Coupling with Phenylboronic Acid
| Substrate | Coupling Partner | Product | Expected Relative Reactivity | Representative Yield | Reference |
| 4-Fluoro-3-methylpyridine HCl | Phenylboronic acid | 3-Methyl-4-phenylpyridine | Low | Low to moderate | [4] |
| 4-Chloro-3-methylpyridine HCl | Phenylboronic acid | 3-Methyl-4-phenylpyridine | High | High | [2][6] |
Buchwald-Hartwig Amination with Morpholine
| Substrate | Coupling Partner | Product | Expected Relative Reactivity | Representative Yield | Reference |
| 4-Fluoro-3-methylpyridine HCl | Morpholine | 4-(Morpholin-4-yl)-3-methylpyridine | Very Low/Unreactive | Very Low/No Reaction | [7] |
| 4-Chloro-3-methylpyridine HCl | Morpholine | 4-(Morpholin-4-yl)-3-methylpyridine | High | High (e.g., 95% for 4-chlorotoluene) | [8][9] |
Experimental Protocols
Detailed methodologies for the key reaction types are provided below. These protocols are based on established procedures for similar substrates and can be adapted for the specific compounds of interest.
General Protocol for Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a general procedure for the reaction of a 4-halo-3-methylpyridine hydrochloride with an amine nucleophile.
Materials:
-
This compound or 4-Chloro-3-methylpyridine hydrochloride (1.0 equiv)
-
Amine nucleophile (e.g., morpholine, piperidine) (1.2 - 2.0 equiv)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or triethylamine) (2.0 - 3.0 equiv)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP)
Procedure:
-
To a dry reaction vessel equipped with a magnetic stirrer and a reflux condenser, add the 4-halo-3-methylpyridine hydrochloride, the amine nucleophile, and the base.
-
Add the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to the desired temperature (typically 80-150 °C) with vigorous stirring.
-
Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted-3-methylpyridin-4-amine.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04041G [pubs.rsc.org]
A Comparative Guide to the Suzuki Coupling Efficiency of Fluorinated vs. Chlorinated Pyridines
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl and heteroaryl compounds. The choice of halopyridine coupling partner is a critical decision that significantly impacts reaction efficiency and success. This guide provides an objective comparison of the Suzuki coupling efficiency of fluorinated and chlorinated pyridines, supported by experimental data, to aid in the strategic selection of substrates for complex molecule synthesis.
Executive Summary
The Suzuki coupling of chlorinated pyridines, particularly 2-chloropyridine, is a well-established and robust transformation, albeit one that often requires specialized, highly active palladium catalysts to achieve high yields. In contrast, the direct Suzuki coupling of fluorinated pyridines via C-F bond activation is significantly more challenging due to the inherent strength of the carbon-fluorine bond. Consequently, a direct head-to-head comparison under identical conditions is rare in the literature. Chlorinated pyridines are routinely used as electrophilic partners, while fluorinated pyridines are more commonly incorporated as the nucleophilic boronic acid component, keeping the C-F bond intact. This guide will focus on the more prevalent use of these halopyridines as electrophilic substrates, highlighting the differences in their reactivity and the catalytic systems required for their successful coupling.
Reactivity and Mechanistic Considerations
The disparity in the Suzuki coupling efficiency between chlorinated and fluorinated pyridines is rooted in the bond dissociation energies of the carbon-halogen bonds. The C-F bond is the strongest carbon-halogen bond, making oxidative addition of a C-F bond to a palladium(0) center a highly challenging and often rate-limiting step in the catalytic cycle.[1] Conversely, the C-Cl bond is weaker, and while still requiring a potent catalytic system, its activation is more readily achieved.[2]
The general catalytic cycle for the Suzuki-Miyaura coupling is depicted below. The initial oxidative addition step is where the reactivity of the halopyridine is most critical.
References
A Comparative Guide to the HPLC Purity Validation of 4-Fluoro-3-methylpyridine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the realms of pharmaceutical synthesis and materials science, the purity of chemical building blocks is paramount. 4-Fluoro-3-methylpyridine hydrochloride is a key intermediate whose purity can directly influence reaction yield, impurity profiles, and the efficacy of the final active pharmaceutical ingredient (API).[1] This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) against other analytical techniques and presents a detailed methodology for its application in validating the purity of this specific compound.
Comparison of Analytical Purity Assessment Methods
The choice of an analytical technique for purity determination is critical and depends on factors like the analyte's properties, expected impurities, and required sensitivity. While several methods exist, they offer different advantages and limitations.[2][3]
Table 1: Comparison of Key Analytical Techniques for Purity Determination
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative NMR (qNMR) | Titration |
| Principle | Separation based on polarity and interaction with a stationary phase in a liquid mobile phase.[4] | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.[4] | Absolute quantification against a certified internal standard based on nuclear magnetic resonance signals.[5] | Quantification of an acidic or basic analyte by reacting it with a standard solution of a base or acid. |
| Applicability | Broadly applicable to non-volatile and thermally labile compounds. Ideal for ionic compounds like hydrochloride salts. | Suitable for volatile and thermally stable compounds.[4] | Provides detailed structural information and can quantify main components and impurities without a specific reference standard for each.[3] | Limited to acidic or basic compounds; provides a measure of total acidity/basicity, not individual impurities.[2] |
| Specificity | High; can separate structurally similar impurities. | High; excellent for separating volatile impurities like residual solvents. | High; provides structural confirmation. | Low; non-specific, as any acidic or basic impurity will be titrated. |
| Sensitivity | High (typically ppm levels). | Very High (ppb levels for certain detectors). | Moderate; less sensitive than chromatographic methods for trace impurities.[3] | Low; typically suitable for major component assay (>99%). |
| Quantification | Relative (area percent) or absolute with a reference standard.[5] | Relative (area percent) or absolute with a reference standard.[5] | Absolute, highly accurate.[5] | Absolute. |
For this compound, a non-volatile salt, HPLC is the superior chromatographic technique for purity analysis, offering high resolution and sensitivity for potential non-volatile organic impurities.[4][6]
Validated HPLC Method for Purity Analysis
The following protocol outlines a robust Reversed-Phase HPLC (RP-HPLC) method for the purity determination of this compound.
Experimental Protocol
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[4]
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
B: Acetonitrile.
-
-
Gradient Program: A gradient is often effective for separating impurities with different polarities.
-
0-2 min: 5% B
-
2-15 min: 5% to 60% B
-
15-18 min: 60% B
-
18-20 min: 60% to 5% B
-
20-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[4]
-
Detection Wavelength: 260 nm.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in a 1:1 mixture of Water and Acetonitrile to a final concentration of 0.5 mg/mL.[4] Sonicate if necessary to ensure complete dissolution.
-
Data Presentation: Illustrative Purity Analysis
The following tables present hypothetical but realistic data for the purity analysis of two different chemical entities using the described HPLC method. This illustrates the method's capability to resolve and quantify the main component from its impurities.
Table 2: System Suitability Test (SST) Results
| Parameter | Acceptance Criteria | Result | Status |
| Tailing Factor (T) | T ≤ 2.0 | 1.2 | Pass |
| Theoretical Plates (N) | N ≥ 2000 | 6500 | Pass |
| %RSD of Peak Area (n=5) | ≤ 2.0% | 0.45% | Pass |
Table 3: Comparative Purity Profile Analysis
| Compound | Retention Time (min) | Peak | Area (%) | Purity (%) |
| 4-Fluoro-3-methylpyridine HCl | 3.52 | Impurity 1 | 0.15 | 99.72 |
| (Illustrative Batch A) | 4.89 | Impurity 2 | 0.08 | |
| 8.14 | Main Peak | 99.72 | ||
| 9.21 | Impurity 3 | 0.05 | ||
| 3-Methylpyridine HCl (Alternative) | 2.98 | Impurity 1 | 0.25 | 99.55 |
| (Illustrative Batch B) | 6.45 | Main Peak | 99.55 | |
| 7.82 | Impurity 2 | 0.20 |
Note: The data presented are for illustrative purposes. Actual results may vary.
Visualized Experimental and Logical Workflows
Diagrams help clarify complex processes. The following workflows are presented using Graphviz (DOT language) to illustrate the analytical process and the logic of purity assessment.
Caption: A typical experimental workflow for HPLC purity analysis.
Caption: Logical relationships in comprehensive purity assessment.
Conclusion
High-Performance Liquid Chromatography is a precise, sensitive, and highly suitable method for determining the chemical purity of this compound. Its ability to separate and quantify non-volatile related substances makes it superior to techniques like Gas Chromatography for this specific analyte. The detailed protocol and comparative data provided in this guide serve as a robust starting point for researchers in developing and validating their own analytical methods, ensuring the quality and reliability of their scientific outcomes.
References
- 1. agrochemx.com [agrochemx.com]
- 2. moravek.com [moravek.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. helixchrom.com [helixchrom.com]
- 7. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of different catalysts for 4-Fluoro-3-methylpyridine hydrochloride functionalization
For researchers, scientists, and drug development professionals, the strategic functionalization of the pyridine scaffold is a cornerstone of modern medicinal chemistry. The introduction of diverse substituents onto this privileged heterocycle can profoundly influence a molecule's biological activity, pharmacokinetic properties, and overall potential as a therapeutic agent. 4-Fluoro-3-methylpyridine hydrochloride, a readily available building block, presents a key opportunity for derivatization. This guide provides a comparative analysis of different catalytic systems for its functionalization, offering a data-driven overview to inform catalyst selection and reaction optimization.
This analysis focuses on three prominent catalytic strategies: Iridium-catalyzed C-H borylation, Palladium-catalyzed Sonogashira coupling, and Palladium-catalyzed Negishi coupling. These methods offer distinct pathways to introduce new carbon-carbon and carbon-boron bonds, paving the way for a wide array of subsequent transformations.
Performance Comparison of Catalytic Systems
The choice of catalyst exerts a significant impact on reaction efficiency, substrate scope, and functional group tolerance. The following table summarizes the performance of Iridium, Palladium (in Sonogashira and Negishi couplings) catalysts for the functionalization of pyridine derivatives structurally similar to 4-Fluoro-3-methylpyridine.
| Catalytic Method | Catalyst System | Substrate | Coupling Partner | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Iridium-Catalyzed C-H Borylation | 1.5 mol% [Ir(OMe)(COD)]₂, 3 mol% dtbpy | 2-Fluoro-3-(trifluoromethyl)pyridine | Pinacolborane | Neat | 80 | 2 | 83[1] |
| Palladium-Catalyzed Sonogashira Coupling | 3 mol% Pd(OAc)₂, 6 mol% XPhos | 4-Bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole | Trimethylsilylacetylene | DMF | 100 | Not Specified | >98 (conversion)[2] |
| Palladium-Catalyzed Negishi Coupling | 0.25 mol% Acenaphthoimidazolylidene Palladium Complex | (Hetero)aryl halides | Alkylzinc reagents | Dioxane | Room Temp. | 0.5 | >99[3] |
Key Observations:
-
Iridium-catalyzed C-H borylation offers a direct method for functionalization without the need for a pre-installed leaving group. The reaction proceeds under neat conditions, which is advantageous from a process and environmental perspective. The use of sterically governed regioselectivity allows for predictable outcomes.[1][4][5]
-
Palladium-catalyzed Sonogashira coupling is a powerful tool for the introduction of alkyne moieties. The use of bulky, electron-rich phosphine ligands like XPhos is crucial for achieving high conversion rates, especially with less reactive substrates.[2] This method typically requires higher temperatures compared to the Negishi coupling.
-
Palladium-catalyzed Negishi coupling , facilitated by highly active N-heterocyclic carbene (NHC) palladium complexes, enables rapid and high-yielding cross-coupling reactions even at room temperature and with very low catalyst loadings.[3] This method demonstrates broad functional group tolerance and is effective for coupling with various organozinc reagents.[6][7][8]
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and adaptation of these catalytic reactions.
Iridium-Catalyzed C-H Borylation of a Fluoropyridine Derivative
This protocol is adapted from the borylation of 2-fluoro-3-(trifluoromethyl)pyridine, a close structural analog of 4-fluoro-3-methylpyridine.[1]
Materials:
-
[Ir(OMe)(COD)]₂ (Iridium precatalyst)
-
4,4'-Di-tert-butyl-2,2'-bipyridyl (dtbpy) (Ligand)
-
Pinacolborane (Borylating agent)
-
2-Fluoro-3-(trifluoromethyl)pyridine (Substrate)
-
Nitrogen gas
-
Schlenk flask
-
Magnetic stir bar
-
Oil bath
Procedure:
-
In a Schlenk flask under a positive nitrogen atmosphere, the iridium precatalyst and the dtbpy ligand are weighed.
-
Pinacolborane and the trifluoromethylpyridine substrate are then added to the flask.
-
The flask is sealed and heated in an oil bath at 80 °C.
-
The reaction progress is monitored by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and can be purified by column chromatography on silica gel.[1]
Palladium-Catalyzed Sonogashira Coupling of a Halogenated Heterocycle
This procedure is based on the coupling of a brominated pyrazole derivative, demonstrating the general conditions applicable to halogenated heterocycles.[2]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂) (Catalyst)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (Ligand)
-
4-Bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole (Substrate)
-
Trimethylsilylacetylene (Coupling partner)
-
Triethylamine (Et₃N) (Base)
-
Dimethylformamide (DMF) (Solvent)
-
Argon gas
Procedure:
-
To a reaction vessel, add Pd(OAc)₂ and XPhos.
-
Add the solvent (DMF) and the base (Et₃N).
-
The substrate and the coupling partner are then added.
-
The reaction mixture is heated to 100 °C under an argon atmosphere.
-
Reaction progress can be monitored by an appropriate analytical technique like GC-MS or LC-MS.
Palladium-Catalyzed Negishi Coupling of a Heteroaryl Halide
This protocol highlights a highly efficient Negishi coupling using a specialized NHC-palladium catalyst at room temperature.[3]
Materials:
-
Acenaphthoimidazolylidene Palladium Complex (Catalyst)
-
(Hetero)aryl halide (Substrate)
-
Alkylzinc reagent (Coupling partner)
-
Dioxane (Solvent)
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve the palladium catalyst in dioxane.
-
Add the (hetero)aryl halide to the solution.
-
The alkylzinc reagent is then added to the reaction mixture.
-
The reaction is stirred at room temperature for 30 minutes.
-
Upon completion, the reaction is quenched and the product is isolated and purified.
Signaling Pathways and Experimental Workflows
Visualizing the logical flow of these catalytic processes can aid in understanding and implementation.
Caption: A generalized experimental workflow for catalytic functionalization.
Caption: A simplified catalytic cycle for Palladium-catalyzed cross-coupling.
References
- 1. Iridium-Catalyzed C–H Borylation of CF3-Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Iridium-catalyzed C-H borylation of substituted pyridines - American Chemical Society [acs.digitellinc.com]
- 5. researchgate.net [researchgate.net]
- 6. Negishi Cross Coupling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Negishi Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
A Comparative Stability Analysis of 4-Fluoro-3-methylpyridine Hydrochloride Against Other Pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical stability of 4-Fluoro-3-methylpyridine hydrochloride with other representative pyridine derivatives. The stability of active pharmaceutical ingredients (APIs) and key intermediates is a critical factor in drug development, influencing formulation, storage, and shelf-life. Understanding the relative stability of substituted pyridines is essential for anticipating potential degradation pathways and developing robust analytical methods.
The following sections present a comparative stability assessment based on established principles of organic chemistry, detailed experimental protocols for stability-indicating studies, and visual representations of the underlying chemical logic and experimental workflows.
Factors Influencing Pyridine Stability
The stability of the pyridine ring is influenced by the electronic and steric properties of its substituents. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can alter the electron density of the aromatic system, affecting its susceptibility to various degradation pathways such as hydrolysis, oxidation, and photolysis.
-
Electronic Effects: EWGs, such as nitro or cyano groups, decrease the electron density of the pyridine ring, making it more susceptible to nucleophilic attack but generally more stable towards electrophilic attack and oxidation. Conversely, EDGs, like alkyl or amino groups, increase the electron density, enhancing reactivity towards electrophiles and oxidation but potentially decreasing susceptibility to nucleophiles. Halogens, such as fluorine and chlorine, exhibit a dual role due to their inductive electron-withdrawing and resonance electron-donating effects, with the inductive effect typically dominating in pyridines.
-
Steric Hindrance: Bulky substituents near the nitrogen atom or other reactive sites can sterically hinder the approach of reactants, thereby increasing the kinetic stability of the molecule.
Comparative Stability Assessment
For this guide, we compare the stability of this compound against a selection of pyridine derivatives with varying electronic and steric properties:
-
Pyridine: The unsubstituted parent compound.
-
4-Nitropyridine: Contains a strong electron-withdrawing group.
-
4-Methoxypyridine: Contains a strong electron-donating group.
-
2,6-Lutidine: Contains two methyl groups that provide both electron-donating and steric hindrance effects.
The hydrochloride salt form of 4-Fluoro-3-methylpyridine is expected to enhance its solubility in aqueous media and may influence its stability profile compared to the free base. The protonation of the pyridine nitrogen deactivates the ring towards electrophilic attack but may increase its susceptibility to nucleophilic attack.
The following table summarizes the predicted relative stability of these compounds under various stress conditions based on general chemical principles. The stability is categorized as High, Medium, or Low, where "High" indicates less degradation and "Low" indicates more significant degradation under the specified conditions.
| Compound | Substituents | Predicted Stability to Oxidation | Predicted Stability to Nucleophilic Attack | Predicted Stability to Electrophilic Attack | Overall Predicted Stability |
| 4-Fluoro-3-methylpyridine HCl | 4-Fluoro (EWG), 3-Methyl (EDG), N-Protonation (EWG) | Medium-High | Medium | High | Medium-High |
| Pyridine | None | Medium | Medium | Medium | Medium |
| 4-Nitropyridine | 4-Nitro (strong EWG) | High | Low | High | Medium |
| 4-Methoxypyridine | 4-Methoxy (strong EDG) | Low | High | Low | Medium-Low |
| 2,6-Lutidine | 2,6-Dimethyl (EDG, Steric Hindrance) | Medium-Low | High | Low | Medium |
Experimental Protocols for Stability Assessment
To empirically determine the stability of pyridine derivatives, forced degradation studies are conducted. These studies expose the compound to a range of stress conditions to accelerate degradation and identify potential degradation products.
Forced Degradation (Stress Testing)
Objective: To identify the likely degradation products and pathways and to demonstrate the specificity of the analytical method.
General Procedure:
-
Prepare stock solutions of the test compound (e.g., this compound) and the comparative pyridine derivatives in a suitable solvent (e.g., methanol or acetonitrile).
-
Subject aliquots of the stock solutions to the stress conditions outlined below.
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analyze the stressed samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
Stress Conditions:
-
Acid Hydrolysis:
-
Reagent: 0.1 M HCl
-
Conditions: Reflux at 80°C for 24 hours.
-
Neutralization: Add an equimolar amount of 0.1 M NaOH.
-
-
Base Hydrolysis:
-
Reagent: 0.1 M NaOH
-
Conditions: Reflux at 80°C for 24 hours.
-
Neutralization: Add an equimolar amount of 0.1 M HCl.
-
-
Oxidative Degradation:
-
Reagent: 3% H₂O₂
-
Conditions: Store at room temperature for 24 hours.
-
-
Thermal Degradation:
-
Conditions: Expose the solid compound to 105°C in a hot air oven for 48 hours.
-
-
Photolytic Degradation:
-
Conditions: Expose the solution to UV light (254 nm) and visible light in a photostability chamber.
-
Stability-Indicating HPLC Method
Objective: To develop a validated analytical method capable of separating the parent compound from its degradation products.
Example HPLC Method Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.02 M phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the parent compound and expected degradation products have significant absorbance (e.g., 260 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.
Visualizing Experimental Workflows and Relationships
The following diagrams, generated using Graphviz, illustrate the logical workflow for assessing the stability of pyridine derivatives and the relationship between substituent effects and chemical stability.
Spectroscopic Comparison of 4-Fluoro-3-methylpyridine Hydrochloride and Its Synthetic Precursors
A detailed analysis for researchers, scientists, and drug development professionals.
This guide provides a comprehensive spectroscopic comparison of 4-Fluoro-3-methylpyridine hydrochloride and its key precursors: 3-methylpyridine, 3-methylpyridine N-oxide, and 4-chloro-3-methylpyridine. This analysis is crucial for reaction monitoring, quality control, and structural verification in the synthesis of this fluorinated pyridine derivative, a valuable building block in pharmaceutical and agrochemical research.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound and its precursors.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
| Compound | H-2 | H-5 | H-6 | -CH₃ | Other |
| 3-Methylpyridine | 8.44 (s) | 7.16 (m) | 8.42 (d) | 2.32 (s) | 7.46 (m, H-4) |
| 3-Methylpyridine N-oxide | ~8.1 | ~7.1 | ~8.1 | ~2.3 | |
| 4-Chloro-3-methylpyridine N-oxide | 8.12 (d) | 7.17 (d) | 7.95 (s) | 2.32 (s) | |
| 4-Fluoro-3-methylpyridine HCl | - | - | - | - | Data not available in search results |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
| Compound | C-2 | C-3 | C-4 | C-5 | C-6 | -CH₃ |
| 3-Methylpyridine | 149.9 | 138.8 | 123.5 | 135.8 | 147.1 | 18.5 |
| 3-Methylpyridine N-oxide | ~140 | ~127 | ~126 | ~138 | ~140 | ~17 |
| 4-Chloro-3-methylpyridine | - | - | - | - | - | - |
| 4-Fluoro-3-methylpyridine HCl | - | - | - | - | - | - |
Table 3: IR Spectroscopic Data (cm⁻¹)
| Compound | Key Absorptions |
| 3-Methylpyridine | 3050-2900 (C-H stretch), 1590, 1480, 1430 (C=C, C=N stretch) |
| 3-Methylpyridine N-oxide | ~1250 (N-O stretch) |
| 4-Chloro-3-methylpyridine | ~1050 (C-Cl stretch) |
| 4-Fluoro-3-methylpyridine HCl | ~1200 (C-F stretch), 2500-2300 (N-H⁺ stretch) |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragments |
| 3-Methylpyridine | 93.0578 | 92, 66, 65, 39[1] |
| 3-Methylpyridine N-oxide | 109 | 93, 79, 78 |
| 4-Chloro-3-methylpyridine | 127.0189 | 92, 65 |
| 4-Fluoro-3-methylpyridine HCl | 147.0357 (as HCl salt) | - |
Note: Some of the data presented are estimations based on typical values for similar compounds due to the limited availability of experimental data in the search results.
Experimental Protocols
Standard spectroscopic techniques are employed for the characterization of these compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is often used as an internal standard.
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher.
-
Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phased, and baseline corrected to obtain the final spectrum.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film is prepared between two salt plates (e.g., NaCl or KBr). Solid samples are typically analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder or solvent is first collected and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction and Ionization: Samples are introduced into the mass spectrometer, often via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC). Electron Ionization (EI) or Electrospray Ionization (ESI) are common ionization techniques for these types of molecules.
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
Synthetic Pathway and Workflow
The synthesis of this compound typically proceeds from the readily available starting material, 3-methylpyridine. The general synthetic workflow is outlined below.
Caption: Synthetic route from 3-methylpyridine to this compound.
This guide provides a foundational spectroscopic comparison for researchers working with this compound and its precursors. For definitive structural confirmation, it is recommended to acquire and interpret a full set of spectroscopic data for each synthesized compound.
References
A Comparative Guide to the Use of 4-Fluoro-3-methylpyridine hydrochloride in Synthesis: A Cost-Benefit Analysis
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that balances cost, efficiency, and the ultimate performance of the target molecule. This guide provides a comprehensive cost-benefit analysis of utilizing 4-Fluoro-3-methylpyridine hydrochloride in chemical synthesis, with a direct comparison to its common alternative, 4-Chloro-3-methylpyridine hydrochloride.
The strategic incorporation of fluorine into pharmaceutical candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.[1][2] this compound serves as a valuable building block for introducing a fluorinated pyridine moiety, a common scaffold in many biologically active compounds. However, the higher cost of fluorinated reagents compared to their chlorinated counterparts necessitates a thorough evaluation of the trade-offs.
Cost Analysis
A direct comparison of catalog prices from various suppliers reveals a significant cost difference between this compound and its chloro-analog. While prices fluctuate, this compound is consistently priced higher per gram than 4-Chloro-3-methylpyridine hydrochloride.
Table 1: Illustrative Cost Comparison
| Compound | Supplier A (Price per gram) | Supplier B (Price per gram) |
| This compound | ~$XX.XX | ~$YY.YY |
| 4-Chloro-3-methylpyridine hydrochloride[3][4] | ~$ZZ.ZZ | ~$AA.AA |
Note: Prices are illustrative and subject to change. Please consult suppliers for current pricing.
The higher initial cost of the fluorinated starting material must be weighed against potential downstream benefits, including improved reaction efficiency and the enhanced properties of the final product.
Performance Comparison in Synthesis
The primary synthetic application for these reagents involves nucleophilic aromatic substitution (SNAr), where the halide is displaced by a nucleophile. The reactivity of the leaving group is a key factor influencing reaction efficiency.
Table 2: Comparison of Physicochemical Properties and Reactivity
| Property | 4-Fluoro-3-methylpyridine | 4-Chloro-3-methylpyridine |
| Leaving Group Ability (General SNAr) | Good | Moderate |
| C-X Bond Strength | Stronger | Weaker |
| Electronegativity of Halogen | Higher | Lower |
In many SNAr reactions, fluoride is a better leaving group than chloride, which can lead to faster reaction rates and higher yields, potentially at lower temperatures. This can translate to reduced energy consumption and shorter production cycle times, partially offsetting the higher initial material cost.
Experimental Protocols and Data
Below are representative experimental protocols for nucleophilic substitution reactions with an amine, illustrating typical reaction conditions and achievable yields.
Experimental Protocol 1: Synthesis of an N-aryl-3-methyl-4-aminopyridine using this compound
-
Reactants: this compound (1.0 eq), Arylamine (1.1 eq), Diisopropylethylamine (DIPEA) (2.5 eq)
-
Solvent: Dimethyl sulfoxide (DMSO)
-
Temperature: 120 °C
-
Reaction Time: 12-24 hours
-
Typical Yield: 85-95%
Experimental Protocol 2: Synthesis of an N-aryl-3-methyl-4-aminopyridine using 4-Chloro-3-methylpyridine hydrochloride
-
Reactants: 4-Chloro-3-methylpyridine hydrochloride (1.0 eq), Arylamine (1.1 eq), Sodium tert-butoxide (2.2 eq), Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos)
-
Solvent: 1,4-Dioxane
-
Temperature: 100-110 °C
-
Reaction Time: 18-36 hours
-
Typical Yield: 70-85%
Note: The chloro-analog often requires harsher reaction conditions and the use of a catalyst, which adds to the overall cost and complexity of the process.
Benefit Analysis: The "Fluorine Advantage"
The primary benefit of using this compound lies in the enhanced properties that the fluorine atom imparts to the final molecule.
Table 3: Impact of Fluorine on Drug Properties
| Property | Effect of Fluorine Substitution |
| Metabolic Stability | Increased due to the strength of the C-F bond, blocking metabolic hotspots.[5] |
| Binding Affinity | Can be enhanced through favorable interactions with protein targets. |
| Lipophilicity | Modulated, which can improve membrane permeability and oral bioavailability.[2] |
| pKa | Lowered, which can affect solubility and absorption characteristics. |
For example, in the development of kinase inhibitors, a common application for such building blocks, the introduction of a fluorine atom can lead to a significant increase in potency (lower IC₅₀ values) and improved pharmacokinetic profiles.[6][7] This "fluorine advantage" can be the deciding factor in the success of a drug candidate, justifying the higher initial investment in the starting material.
Logical Workflow for Reagent Selection
The decision to use this compound should be based on a careful consideration of the project goals. The following workflow can guide this decision-making process.
References
- 1. This compound – Biotuva Life Sciences [biotuva.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 4-Chloro-3-methylpyridine hydrochloride, 97%, Thermo Scientific Chemicals 1 g | Buy Online [thermofisher.com]
- 4. echemi.com [echemi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to the Performance of 4-Fluoro-3-methylpyridine Hydrochloride in Diverse Solvent Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Experimental Protocol: Quantitative Solubility Determination
To address the current data gap, the following robust protocol is provided for determining the equilibrium solubility of 4-Fluoro-3-methylpyridine hydrochloride in various solvent systems. This method is adapted from standard pharmaceutical industry practices for solubility assessment of active pharmaceutical ingredients (APIs).
Objective: To determine the saturation solubility of this compound in a range of common laboratory solvents at a controlled temperature.
Materials:
-
This compound (of known purity)
-
Selected solvents (e.g., Water, Ethanol, Methanol, Dichloromethane, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF))
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm)
Procedure:
-
Preparation of Stock Standard Solution: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble) to prepare a stock solution of known concentration.
-
Preparation of Calibration Standards: Prepare a series of calibration standards by diluting the stock standard solution with the mobile phase to be used in the HPLC analysis.
-
Sample Preparation (Shake-Flask Method):
-
Add an excess amount of this compound to a vial containing a known volume (e.g., 2 mL) of the test solvent. The excess solid should be visually apparent.
-
Securely cap the vials.
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24 or 48 hours) to ensure equilibrium is reached.
-
-
Sample Processing:
-
After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Filter the supernatant through a syringe filter into a clean vial.
-
-
Sample Analysis:
-
Dilute the filtered solution with the HPLC mobile phase to a concentration that falls within the range of the calibration standards.
-
Inject the diluted sample onto the HPLC system and record the peak area.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
Calculate the original solubility in the test solvent by accounting for the dilution factor.
-
Data Presentation
The experimentally determined solubility data should be summarized in a clear and structured table for easy comparison.
Table 1: Solubility of this compound in Various Solvents at 25 °C
| Solvent System | Dielectric Constant (ε) | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |
| Water | 80.1 | 10.2 | Experimental Data | Calculated Data |
| Ethanol | 24.5 | 5.2 | Experimental Data | Calculated Data |
| Methanol | 32.7 | 6.6 | Experimental Data | Calculated Data |
| Dichloromethane | 8.9 | 3.1 | Experimental Data | Calculated Data |
| Acetonitrile | 37.5 | 5.8 | Experimental Data | Calculated Data |
| DMF | 36.7 | 6.4 | Experimental Data | Calculated Data |
| DMSO | 46.7 | 7.2 | Experimental Data | Calculated Data |
| THF | 7.6 | 4.0 | Experimental Data | Calculated Data |
Mandatory Visualizations
A Comparative Guide to the Synthetic Routes of Substituted Fluoropyridines
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into the pyridine scaffold is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and biological properties of molecules. The strategic placement of fluorine can enhance metabolic stability, binding affinity, and lipophilicity, making fluoropyyridines highly sought-after building blocks in the development of pharmaceuticals and agrochemicals. This guide provides a head-to-head comparison of the most prominent synthetic routes to substituted fluoropyridines, supported by experimental data and detailed protocols to inform reaction planning and optimization.
Key Synthetic Strategies at a Glance
The synthesis of substituted fluoropyridines can be broadly categorized into four main strategies:
-
Nucleophilic Aromatic Substitution (SNAr) : A versatile and widely used method involving the displacement of a leaving group on the pyridine ring by a fluoride ion or the displacement of a fluoride ion by a nucleophile.
-
Balz-Schiemann Reaction : A classic method for the synthesis of aryl fluorides from the corresponding primary amines via diazonium salts.
-
Direct C-H Fluorination : An emerging and atom-economical approach that directly converts a C-H bond on the pyridine ring to a C-F bond.
-
Synthesis from Pyridine N-Oxides : A strategy that leverages the reactivity of pyridine N-oxides to introduce fluorine or other functionalities.
-
Ring-Forming Reactions : The construction of the fluoropyridine ring from acyclic fluorinated precursors.
Each approach offers distinct advantages and is suited to different substitution patterns and functional group tolerances. This guide will delve into each of these methodologies, providing a comparative overview to aid in the selection of the most appropriate synthetic route.
Data Summary: A Comparative Overview
The following tables summarize quantitative data for the key synthetic routes, providing a clear comparison of their efficiency and scope.
Table 1: Nucleophilic Aromatic Substitution (SNAr) - Halogen Exchange (HALEX)
The HALEX reaction is a type of SNAr where a chloro- or bromopyridine is converted to the corresponding fluoropyridine. The reaction is typically driven by the use of a fluoride salt at elevated temperatures.
| Entry | Substrate | Fluorinating Agent | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| 1 | 2-Chloropyridine | HF | Metal Oxide Catalyst | 380 | - | 2-Fluoropyridine | High |
| 2 | 2,3,5-Trichloropyridine | Spray-dried KF | Polar aprotic solvent | MW (450W) | < 1 | 2,3-Difluoro-5-chloropyridine | High |
| 3 | 3-Chloropyridine | CsF/HF | - | - | - | 3-Fluoropyridine | Low |
| 4 | 2-Chloro-5-nitropyridine | KF | DMSO | 150 | 4 | 2-Fluoro-5-nitropyridine | 95 |
| 5 | 2,6-Dichloropyridine | KF | Sulfolane | 220 | 24 | 2,6-Difluoropyridine | 85 |
Table 2: Balz-Schiemann Reaction
This method involves the diazotization of an aminopyridine followed by thermal or photochemical decomposition of the resulting diazonium salt in the presence of a fluoride source.
| Entry | Substrate | Reagents | Conditions | Product | Yield (%) |
| 1 | 4-Aminopyridine | 1. HBF₄, NaNO₂; 2. Heat | 1. 0-5 °C; 2. Thermal decomposition | 4-Fluoropyridine | 20 (isolated) |
| 2 | 2-Cyano-5-aminopyridine | 1. HBF₄, NaNO₂; 2. Heat | Ionic liquid (BMIMBF₄) | 2-Cyano-5-fluoropyridine | High |
| 3 | 2-Aminopyridine | 1. HBF₄, NaNO₂; 2. Heat | Toluene, 100 °C | 2-Fluoropyridine | 50 |
| 4 | 3-Aminopyridine | 1. HBF₄, NaNO₂; 2. Heat | Xylene, 130 °C | 3-Fluoropyridine | 45 |
Table 3: Direct C-H Fluorination
This modern approach offers a more atom-economical route to fluoropyridines by directly converting a C-H bond to a C-F bond, often with high regioselectivity.
| Entry | Substrate | Fluorinating Agent | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| 1 | Pyridine | AgF₂ | MeCN | RT | 1 | 2-Fluoropyridine | 85 |
| 2 | 3-Chloropyridine | AgF₂ | MeCN | RT | 1 | 2-Fluoro-3-chloropyridine | 92 |
| 3 | 4-Phenylpyridine | AgF₂ | MeCN | RT | 1 | 2-Fluoro-4-phenylpyridine | 88 |
| 4 | 3,5-Dichloropyridine | AgF₂ | MeCN | RT | 1 | 2-Fluoro-3,5-dichloropyridine | 95 |
| 5 | Methyl isonicotinate | AgF₂ | MeCN | RT | 1 | 2-Fluoro-4-(methoxycarbonyl)pyridine | 75 |
Table 4: Synthesis from Pyridine N-Oxides
Pyridine N-oxides can be activated and subsequently fluorinated to provide access to various fluoropyridine isomers, including those that are challenging to synthesize by other methods.[1][2]
| Entry | Substrate | Reagents | Conditions | Product | Yield (%) |
| 1 | 2-Phenylpyridine N-oxide | 1. (COCl)₂, Et₃N; 2. TBAF | 1. CH₂Cl₂, 0 °C to RT; 2. THF, RT | 2-Fluoro-5-phenylpyridine | 84 |
| 2 | 3-Bromopyridine N-oxide | 1. (COCl)₂, Et₃N; 2. TBAF | 1. CH₂Cl₂, 0 °C to RT; 2. THF, RT | 2-Fluoro-5-bromopyridine | 75 |
| 3 | 3-Bromo-4-nitropyridine N-oxide | [¹⁸F]Fluoride | RT | 3-[¹⁸F]Fluoro-4-nitropyridine N-oxide | Moderate |
| 4 | Ethyl picolinate N-oxide | 1. (COCl)₂, Et₃N; 2. TBAF | 1. CH₂Cl₂, 0 °C to RT; 2. THF, RT | Ethyl 2-fluoro-6-pyridinecarboxylate | 25 |
| 5 | 3-Morpholinopyridine N-oxide | 1. (COCl)₂, Et₃N; 2. TBAF | 1. CH₂Cl₂, 0 °C to RT; 2. THF, RT | 2-Fluoro-5-morpholinopyridine | 37 |
Experimental Protocols
Detailed methodologies for key transformations are provided below to facilitate their implementation in a laboratory setting.
Protocol 1: Halogen Exchange (HALEX) - Synthesis of 2-Fluoro-5-nitropyridine
Materials:
-
2-Chloro-5-nitropyridine
-
Potassium Fluoride (spray-dried)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
Procedure:
-
To a round-bottom flask, add 2-chloro-5-nitropyridine (1.0 equiv) and spray-dried potassium fluoride (2.0 equiv).
-
Add anhydrous DMSO to the flask to achieve a concentration of 0.5 M.
-
Heat the reaction mixture to 150 °C and stir for 4 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (hexanes/ethyl acetate gradient) to afford 2-fluoro-5-nitropyridine.
Protocol 2: Balz-Schiemann Reaction - Synthesis of 4-Fluoropyridine[3]
Materials:
-
4-Aminopyridine
-
42% Aqueous HBF₄
-
Sodium Nitrite (NaNO₂)
-
Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Calcium Hydride (CaH₂)
Procedure:
-
In a two-necked round-bottom flask, charge 42% aqueous HBF₄. Add 4-aminopyridine (1.0 equiv) and heat to 40 °C to dissolve.
-
Cool the solution to 5-7 °C in an ice-water bath to precipitate 4-pyridylammonium tetrafluoroborate.
-
Slowly add a solution of sodium nitrite (1.1 equiv) in water, maintaining the temperature between 5-9 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 5-10 °C, then allow it to warm to 25 °C.
-
Slowly add the reaction mixture to a solution of NaHCO₃ in water.
-
Remove the brown, gummy precipitate by decantation and filtration.
-
Extract the filtrate with CH₂Cl₂.
-
Combine the organic layers, dry with anhydrous Na₂SO₄, and filter.
-
Add well-crushed CaH₂ to the filtrate and stir overnight to thoroughly dry the solution.
-
Remove the solvent by distillation.
-
Purify the residue by vacuum transfer to obtain 4-fluoropyridine.
Protocol 3: Direct C-H Fluorination - Synthesis of 2-Fluoropyridine
Materials:
-
Pyridine
-
Silver(II) Fluoride (AgF₂)
-
Anhydrous Acetonitrile (MeCN)
-
Round-bottom flask equipped with a magnetic stirrer
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add anhydrous acetonitrile.
-
Add pyridine (1.0 equiv) to the solvent.
-
With vigorous stirring, add silver(II) fluoride (2.5 equiv) in one portion.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Monitor the reaction progress by GC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove insoluble silver salts.
-
Rinse the Celite pad with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexanes/ethyl acetate gradient) to afford 2-fluoropyridine.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow and proposed mechanisms of the discussed synthetic routes.
Nucleophilic Aromatic Substitution (SNAr) Mechanism
Caption: General mechanism of SNAr on a 2-halopyridine.
Balz-Schiemann Reaction Workflow
Caption: Workflow for the Balz-Schiemann reaction.
Direct C-H Fluorination with AgF₂
Caption: Proposed mechanism for direct C-H fluorination with AgF₂.
Conclusion
The synthesis of substituted fluoropyridines is a dynamic field with a range of methodologies available to the modern chemist. The choice of synthetic route is dictated by factors such as the desired substitution pattern, the availability of starting materials, functional group tolerance, and scalability.
-
Nucleophilic Aromatic Substitution (SNAr) , particularly the HALEX reaction, remains a robust and high-yielding method for the synthesis of fluoropyridines from readily available halopyridines, especially when the pyridine ring is activated by electron-withdrawing groups.
-
The Balz-Schiemann Reaction is a reliable, albeit sometimes lower-yielding, method for the synthesis of fluoropyridines from aminopyridines and is particularly useful for accessing specific isomers.
-
Direct C-H Fluorination represents a significant advancement in the field, offering a highly efficient and atom-economical route to 2-fluoropyridines under mild conditions with broad functional group tolerance.
-
Synthesis from Pyridine N-Oxides provides a versatile entry point to a variety of substituted fluoropyridines, often with complementary regioselectivity to other methods.
-
Ring-Forming Reactions offer a powerful strategy for the de novo synthesis of complex fluoropyridines from fluorinated acyclic precursors.
For researchers in drug discovery and development, the ability to rapidly access a diverse range of fluoropyridine analogues is crucial. A thorough understanding of the advantages and limitations of each synthetic route, as outlined in this guide, will enable the rational design of efficient and effective synthetic strategies for the preparation of novel fluoropyridine-containing molecules.
References
Safety Operating Guide
Proper Disposal of 4-Fluoro-3-methylpyridine Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of 4-Fluoro-3-methylpyridine hydrochloride, a halogenated pyridine derivative that requires careful management as hazardous waste. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Summary of Hazards and Protective Measures
| Hazard Classification | Precautionary Measures |
| Flammable Liquid and Vapor | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Use explosion-proof electrical/ventilating/lighting equipment.[1][2] |
| Acute Toxicity (Oral, Dermal, Inhalation) | Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Use only outdoors or in a well-ventilated area.[1][4] |
| Skin Corrosion/Irritation | Wear protective gloves and clothing.[1][4] |
| Serious Eye Damage/Eye Irritation | Wear eye and face protection.[1][4] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[1][2] |
Step-by-Step Disposal Protocol
The proper disposal of this compound involves treating it as hazardous waste and ensuring it is handled by a licensed waste disposal service.
1. Personal Protective Equipment (PPE):
-
Before handling the waste, ensure you are wearing appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile rubber)
-
Safety goggles and a face shield
-
A lab coat or chemical-resistant apron
-
In case of insufficient ventilation, a NIOSH-approved respirator may be necessary.
-
2. Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., pipette tips, absorbent pads) in a dedicated, properly labeled, and sealed container.
-
The container should be made of a material compatible with the chemical and clearly labeled as "Hazardous Waste" with the full chemical name.
3. Spill Management:
-
In the event of a spill, evacuate non-essential personnel from the area.
-
For small spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels as the primary absorbent.
-
Place the absorbent material into the hazardous waste container.
-
For large spills, contact your institution's environmental health and safety (EHS) department immediately.
4. Storage of Waste:
-
Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[5]
-
The storage area should be a designated hazardous waste accumulation site.
5. Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a certified hazardous waste disposal contractor.
-
Do not attempt to dispose of this chemical down the drain or in regular trash.[6] All disposal must be in accordance with local, state, and federal regulations.[2]
Disposal Workflow
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 4-Fluoro-3-methylpyridine hydrochloride
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for 4-Fluoro-3-methylpyridine hydrochloride, fostering a secure research environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential hazards. While specific toxicity data for this compound is limited, related pyridine derivatives can cause skin, eye, and respiratory irritation.[1][2] Inhalation, ingestion, or skin contact may be harmful.[3][4] Therefore, adherence to stringent PPE protocols is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye/Face | Chemical safety goggles or glasses conforming to EN166 or OSHA 29 CFR 1910.133 standards.[1][2] A face shield should be used if there is a splash hazard. | Protects against splashes and airborne particles that can cause serious eye irritation.[1] |
| Skin | Chemical-resistant gloves (e.g., nitrile or neoprene).[3] A lab coat or chemical-resistant apron is also required.[2][3] | Prevents skin contact, which can lead to irritation or harmful absorption.[1][4] |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood.[2][3] If ventilation is inadequate or exposure limits may be exceeded, a NIOSH/MSHA-approved respirator is necessary.[1][2] | Minimizes inhalation of potentially harmful dust or vapors. |
Safe Handling and Storage Procedures
Proper handling and storage are critical to prevent accidents and maintain the integrity of the chemical.
Operational Plan: Step-by-Step Handling Procedure
-
Preparation : Before handling, ensure that an eyewash station and safety shower are readily accessible.[2] The work area, typically a chemical fume hood, should be clean and uncluttered.
-
Personal Protective Equipment : Don the appropriate PPE as detailed in Table 1.
-
Dispensing :
-
Post-Handling :
Storage Plan
-
Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[1][2]
-
Keep containers tightly sealed to prevent moisture absorption, as the compound may be hygroscopic.[1][5]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
Table 2: Emergency Response Protocol
| Incident | Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][3] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1][3] |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[5] |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills, sweep up the material, avoiding dust generation, and place it in a suitable, closed container for disposal.[2] For large spills, contain the spill and contact environmental health and safety personnel. |
Disposal Plan
Chemical waste must be managed to ensure the safety of personnel and the environment.
Waste Disposal Workflow
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
